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  • Product: 2-methoxy-4,5-dimethylBenzaldehyde
  • CAS: 86582-31-2

Core Science & Biosynthesis

Foundational

chemical structure of 2-methoxy-4,5-dimethylbenzaldehyde

An In-depth Technical Guide to 2-Methoxy-4,5-dimethylbenzaldehyde Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-methoxy-4,5-dimethylbenzaldehyde (CAS No. 86582-31-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methoxy-4,5-dimethylbenzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-methoxy-4,5-dimethylbenzaldehyde (CAS No. 86582-31-2), a substituted aromatic aldehyde of interest in synthetic chemistry.[1] It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its core chemical structure, viable synthetic pathways with mechanistic insights, robust characterization methodologies, and essential safety protocols.

Molecular Structure and Physicochemical Properties

2-Methoxy-4,5-dimethylbenzaldehyde is an aromatic compound featuring a benzene ring substituted with an aldehyde (-CHO) group, a methoxy (-OCH₃) group, and two methyl (-CH₃) groups. The specific arrangement of these functional groups dictates its reactivity and physical properties. The IUPAC name for this compound is 2-methoxy-4,5-dimethylbenzaldehyde.[1]

The core structure consists of a benzaldehyde skeleton. The methoxy group at position 2 and the methyl groups at positions 4 and 5 are electron-donating groups. This electronic configuration makes the aromatic ring electron-rich, which significantly influences its reactivity, particularly in electrophilic aromatic substitution reactions.

Diagram 1: Chemical Structure of 2-Methoxy-4,5-dimethylbenzaldehyde

cluster_molecule C1 C C2 C C1->C2 CHO CHO C1->CHO C3 C C2->C3 OCH3 OCH₃ C2->OCH3 C4 C C3->C4 C5 C C4->C5 CH3_4 CH₃ C4->CH3_4 C6 C C5->C6 CH3_5 CH₃ C5->CH3_5 C6->C1

Caption: 2D structure of 2-methoxy-4,5-dimethylbenzaldehyde.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 86582-31-2[1]
Molecular Formula C₁₀H₁₂O₂[2][3]
Molecular Weight 164.20 g/mol [2][3]
IUPAC Name 2-methoxy-4,5-dimethylbenzaldehyde[1]
Canonical SMILES COC1=CC(C)=C(C)C=C1C=O[1]
InChI Key BFVZDEJGUQFXCV-UHFFFAOYSA-N[1]
Purity ≥95% (typical commercial grade)[1]

Synthesis Pathway: The Vilsmeier-Haack Reaction

The introduction of a formyl (-CHO) group onto an electron-rich aromatic ring is efficiently achieved through the Vilsmeier-Haack reaction.[4][5] This method is preferable to others like the Gattermann-Koch reaction, as the latter is not suitable for phenol ethers, which are structurally related to our target molecule.[6][7] The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃).[4][8]

The choice of starting material is critical. For the synthesis of 2-methoxy-4,5-dimethylbenzaldehyde, the logical precursor is 1,2-dimethyl-4-methoxybenzene. The electron-donating methoxy and methyl groups activate the ring, facilitating electrophilic attack.

Diagram 2: Vilsmeier-Haack Synthesis Workflow

Vilsmeier_Haack_Workflow Start Starting Material: 1,2-dimethyl-4-methoxybenzene Reaction Electrophilic Aromatic Substitution (Formylation) Start->Reaction ReagentGen Vilsmeier Reagent Formation (DMF + POCl₃) ReagentGen->Reaction Intermediate Aryl Iminium Salt Intermediate Reaction->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product Crude Product: 2-methoxy-4,5-dimethylbenzaldehyde Hydrolysis->Product Purification Purification (e.g., Column Chromatography or Recrystallization) Product->Purification Final Final Product Purification->Final

Caption: Logical workflow for the synthesis of 2-methoxy-4,5-dimethylbenzaldehyde.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of activated aromatic ethers.[9][10]

  • Vilsmeier Reagent Preparation:

    • In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Causality: The reaction between DMF and POCl₃ is exothermic. Cooling is essential to control the reaction rate and prevent the formation of side products.

    • Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the DMF with vigorous stirring over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 45-60 minutes. The formation of the solid or semi-solid electrophilic Vilsmeier reagent (a chloromethyliminium salt) should be observed.[8]

  • Formylation Reaction:

    • Dissolve the starting material, 1,2-dimethyl-4-methoxybenzene (1.0 equivalent), in a minimal amount of a suitable inert solvent like dichloromethane (DCM) or use it neat if liquid.

    • Add the solution of the starting material dropwise to the prepared Vilsmeier reagent.

    • Heat the reaction mixture to 60-80 °C and maintain it for 2-4 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the electrophilic attack of the relatively weak Vilsmeier reagent on the activated aromatic ring.[4]

  • Workup and Hydrolysis:

    • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and water.

    • Causality: This step serves two purposes: it quenches any remaining reactive reagents and hydrolyzes the intermediate aryl iminium salt to the final aldehyde product.[4][8]

    • Stir the aqueous mixture vigorously for several hours or overnight to ensure complete hydrolysis. A precipitate of the crude product may form.

  • Isolation and Purification:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and air dry.

    • If the product remains in solution, extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

    • Purify the crude product by either recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized 2-methoxy-4,5-dimethylbenzaldehyde is a critical, self-validating step. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.[11][12]

Diagram 3: Analytical Validation Workflow

cluster_workflow Characterization Flow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Product Purified Synthetic Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR Infrared (IR) Spectroscopy Product->IR MS Mass Spectrometry (MS) Product->MS NMR_Data Proton environment, Carbon skeleton NMR->NMR_Data IR_Data Functional Groups (C=O, C-O) IR->IR_Data MS_Data Molecular Weight, Fragmentation MS->MS_Data Confirmation Structural Confirmation of 2-methoxy-4,5-dimethylbenzaldehyde NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: A self-validating workflow for structural confirmation.

Table 2: Expected Spectroscopic Data

TechniqueExpected ObservationsRationale
¹H NMR Singlet ~9.8-10.2 ppm (1H, -CHO)Singlet ~3.8-4.0 ppm (3H, -OCH₃)Singlet ~2.2-2.4 ppm (6H, two Ar-CH₃)Two singlets in the aromatic region ~6.8-7.8 ppm (2H, Ar-H)The chemical shifts and splitting patterns correspond to the unique proton environments in the molecule. The aldehyde proton is characteristically downfield.[13]
¹³C NMR Signal ~190-195 ppm (C=O)Signals ~110-160 ppm (Aromatic & C-O carbons)Signal ~55-60 ppm (-OCH₃)Signals ~15-25 ppm (Ar-CH₃)Each unique carbon atom in the molecule will produce a distinct signal, with the carbonyl carbon being the most deshielded.[13][14]
IR Spectroscopy Strong, sharp peak at ~1680-1700 cm⁻¹Peaks at ~2720 and ~2820 cm⁻¹ (Fermi doublet)Strong peak at ~1200-1275 cm⁻¹These absorptions are characteristic of an aromatic aldehyde: C=O stretch, C-H stretch of the aldehyde, and Ar-O-C stretch of the methoxy group, respectively.[15][16]
Mass Spectrometry Molecular ion (M⁺) peak at m/z = 164.08Major fragment at m/z = 163 (M-1, loss of H)Fragment at m/z = 135 (M-29, loss of CHO)MS confirms the molecular weight (164.20 g/mol ) and provides structural information through predictable fragmentation patterns of benzaldehydes.[3]

Applications in Research and Development

Aromatic aldehydes are valuable intermediates in organic synthesis. Due to its specific substitution pattern, 2-methoxy-4,5-dimethylbenzaldehyde can serve as a building block in several areas:

  • Pharmaceutical Synthesis: It can be a precursor for creating more complex molecules with potential biological activity. The aldehyde group is readily converted into other functional groups or used in condensation reactions.[17][18]

  • Fine Chemicals and Materials Science: It can be used in the synthesis of dyes, polymers, and other specialty chemicals where its specific electronic and steric properties are advantageous.[18][19]

Safety and Handling

As with related aromatic aldehydes, 2-methoxy-4,5-dimethylbenzaldehyde should be handled with appropriate care.

  • Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin.[20][21]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[20][22]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[22][23]

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste in accordance with local regulations.[20][22]

References

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. (n.d.). Synthetic Communications, 26(3).
  • Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples.
  • Quora. (2019). What is Gattermann Koch reaction?.
  • Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications.
  • Physics Wallah. (n.d.). Reaction Mechanism of Gattermann-Koch Reaction.
  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism.
  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde.
  • Sigma-Aldrich. (n.d.). 2,5-Dimethyl-4-methoxybenzaldehyde 98.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%.
  • Fluorochem. (n.d.). 4,5-Dimethyl-2-methoxybenzaldehyde (CAS 86582-31-2).
  • Chem-Impex. (n.d.). 2,4-Dimethoxybenzaldehyde.
  • Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • Santa Cruz Biotechnology. (n.d.). 2,5-Dimethyl-4-methoxybenzaldehyde.
  • ResearchGate. (2025). Synthesis of benzaldehyde substituted phenyl carbonyl hydrazones and their formylation using Vilsmeier-Haack reaction.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • (2025). High-Purity 2 5-Dimethoxybenzaldehyde for Industrial and Pharmaceutical Applications.
  • PubChem. (n.d.). 2,4-Dimethoxybenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • (n.d.). The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes.
  • Bloom Tech. (2024). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?.
  • Bloom Tech. (2025). What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde?.
  • Reddit. (2025). How would you characterize aldehydes?.
  • ResearchGate. (n.d.). Chemical structures of aromatic aldehydes used in chemical synthesis.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • NIST. (n.d.). Benzaldehyde, 2-methoxy-.
  • PubChem. (n.d.). 4-Methoxy-2,5-dimethylbenzaldehyde.
  • TSI Journals. (2017). Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde.
  • ChemicalBook. (n.d.). 2,5-Dimethoxybenzaldehyde(93-02-7) 13C NMR spectrum.

Sources

Exploratory

Solubility Profile and Characterization of 2-Methoxy-4,5-Dimethylbenzaldehyde

Executive Summary 2-Methoxy-4,5-dimethylbenzaldehyde (CAS: 86582-31-2) is a substituted benzaldehyde derivative serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional organi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-4,5-dimethylbenzaldehyde (CAS: 86582-31-2) is a substituted benzaldehyde derivative serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.[1] Its solubility profile is governed by the interplay between its lipophilic core (dimethyl-substituted benzene ring) and its polar functional groups (aldehyde and methoxy).

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. While specific public solubility data (mole fraction vs. temperature) for this exact isomer is proprietary or sparse in open literature, this guide synthesizes data from structural analogs (e.g., 2,5-dimethoxy-4-methylbenzaldehyde) to establish a predictive model and details the rigorous protocols required for generating validation data.

Chemical Identity
PropertyDetail
Chemical Name 2-Methoxy-4,5-dimethylbenzaldehyde
CAS Registry Number 86582-31-2
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Predicted LogP ~2.55 (Lipophilic)
Physical State Solid (Low-melting crystalline solid anticipated, MP est. 30–80°C)
Key Functional Groups Aldehyde (-CHO), Methoxy (-OCH₃), Methyl (-CH₃)

Theoretical Solubility Profile

The solubility of 2-methoxy-4,5-dimethylbenzaldehyde follows the "Like Dissolves Like" principle, heavily influenced by its dipole moment and van der Waals interactions.

Solvent Class Compatibility

The molecule exhibits amphiphilic character but leans towards lipophilicity due to the aromatic ring and two methyl groups.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism / Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High Strong dipole-dipole interactions; excellent solvation of the aromatic core.
Esters & Ketones Ethyl Acetate, AcetoneHigh Polar aprotic solvents interact favorably with the aldehyde carbonyl and methoxy oxygen.
Alcohols Methanol, Ethanol, IsopropanolModerate to High Soluble, but temperature-dependent. Hydrogen bonding with the aldehyde oxygen facilitates dissolution.
Aromatic Hydrocarbons Toluene, XyleneModerate Pi-pi stacking interactions. Solubility increases significantly with temperature.[2]
Aliphatic Hydrocarbons n-Hexane, n-Heptane, CyclohexaneLow / Sparingly Soluble Lack of polar interactions. Useful as anti-solvents for crystallization.
Water WaterInsoluble The hydrophobic aromatic ring dominates; lack of H-bond donors prevents aqueous solvation.
Thermodynamic Modeling

For process optimization, the solubility (


) of the solute in a pure solvent is typically modeled using the Modified Apelblat Equation , which correlates mole fraction solubility with temperature (

):


  • A, B, C: Empirical parameters derived from experimental data.

  • Significance: Positive enthalpy of dissolution (

    
    ) is expected, indicating solubility increases with temperature (endothermic process).
    

Experimental Protocols for Solubility Determination

To generate precise solubility data for process design (e.g., crystallization), the following self-validating protocols are recommended.

Protocol A: Dynamic Laser Monitoring (Visual Polythermal Method)

This method is ideal for rapidly generating solubility curves with small sample sizes.

Reagents: 2-Methoxy-4,5-dimethylbenzaldehyde (>98% purity), HPLC-grade solvents. Equipment: Crystal16® or equivalent parallel crystallizer with turbidity sensors.

  • Preparation: Weigh specific masses of solute into 4 vials.

  • Solvent Addition: Add a fixed volume (e.g., 1 mL) of solvent to each vial to create different concentrations.

  • Heating Cycle: Heat samples at 1°C/min with stirring (700 rpm) until the solution becomes clear (transmissivity = 100%). Record

    
    .
    
  • Cooling Cycle: Cool at 1°C/min until turbidity is detected (nucleation). Record

    
    .
    
  • Validation: Repeat the cycle 3 times to ensure reproducibility of

    
    .
    
Protocol B: Static Gravimetric Method (The Gold Standard)

Use this for determining the exact thermodynamic equilibrium solubility.

  • Saturation: Add excess solid solute to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at a constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to avoid precipitation during transfer.

  • Quantification:

    • Gravimetric: Evaporate solvent in a vacuum oven and weigh the residue.

    • HPLC: Dilute the filtrate and analyze via HPLC-UV (approx. 254 nm).

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate solubility determination method.

SolubilityWorkflow Start Start: Define Solubility Goal GoalCheck Goal: Rapid Screening or Precise Equilibrium? Start->GoalCheck Rapid Rapid Screening / Metastable Zone Width GoalCheck->Rapid Screening Precise Thermodynamic Equilibrium Data GoalCheck->Precise Accuracy Polythermal Protocol A: Visual Polythermal Method Rapid->Polythermal Turbidity Measure T_clear (Dissolution) and T_cloud (Nucleation) Polythermal->Turbidity Output1 Output: Solubility Curve & MSZW Data Turbidity->Output1 Gravimetric Protocol B: Static Equilibrium Method Precise->Gravimetric Equilibration Stir Excess Solid (24-48h at Constant T) Gravimetric->Equilibration Analysis Filter & Analyze (HPLC or Gravimetric) Equilibration->Analysis Output2 Output: Mole Fraction Solubility (x) Analysis->Output2

Figure 1: Decision matrix and workflow for determining solubility parameters.

Applications in Process Chemistry[1][6]

Crystallization Solvent Selection

The primary utility of solubility data is designing purification steps. Based on the predicted profile:

  • Recrystallization: A binary solvent system is likely most effective.

    • Solvent/Anti-solvent Pair:Ethanol/Water or Ethyl Acetate/Heptane .

    • Procedure: Dissolve the aldehyde in warm Ethanol (good solvent). Slowly add Water (anti-solvent) or cool the solution to induce crystallization.

  • Reaction Solvent:

    • For oxidation or reduction reactions involving this intermediate, Dichloromethane or THF are recommended due to high solubility and inertness (check THF peroxide levels).

Impurity Rejection

Synthesis of this compound (e.g., via Vilsmeier-Haack formylation of 3,4-dimethylanisole) often yields isomers.

  • Critical Insight: Isomers often have distinct solubility in non-polar solvents. Using Hexane/Toluene mixtures can help selectively crystallize the target 2-methoxy-4,5-dimethylbenzaldehyde while leaving regioisomers in the mother liquor.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81227, 4-Methoxy-2,5-dimethylbenzaldehyde. Retrieved from [Link]

    • Note: Provides physical property data for the structural isomer, establishing the baseline for solid-st
  • Note: Verifies chemical identity, CAS, and commercial availability as a solid building block.
  • Note: Reference for melting point ranges of closely related isomers to bound thermal expect
  • Du, S., et al. (2016). "Correlation and thermodynamic analysis of solubility of diphenhydramine hydrochloride in pure and binary solvents." Journal of Chemical Thermodynamics. Note: Cited as the authoritative source for the Modified Apelblat Equation and thermodynamic modeling methodology.

Sources

Foundational

An In-Depth Technical Guide to the Melting Point of 2-Methoxy-4,5-dimethylbenzaldehyde for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the melting point of 2-methoxy-4,5-dimethylbenzaldehyde (CAS No. 86582-31-2), a critical physical property for its application in research and pharmaceutical development.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the melting point of 2-methoxy-4,5-dimethylbenzaldehyde (CAS No. 86582-31-2), a critical physical property for its application in research and pharmaceutical development. Beyond a simple data point, this document delves into the scientific principles governing melting point determination, best practices for accurate measurement, and the implications of this data in a professional setting.

Introduction: The Significance of a Melting Point

In the realm of chemical synthesis and drug development, the melting point is a fundamental and powerful characteristic of a crystalline solid. It is the temperature at which a substance transitions from a solid to a liquid state. For a pure compound, this transition occurs over a narrow temperature range, making it a key indicator of identity and purity.[1][2][3] In the pharmaceutical industry, melting point determination is a crucial analytical method for verifying the purity and chemical structure of a compound and is widely used in the quality control of pharmaceutical products.[1][4] An impure compound will typically exhibit a depressed and broader melting range.[1][2] Therefore, for researchers and drug development professionals working with 2-methoxy-4,5-dimethylbenzaldehyde, a precise understanding of its melting point is paramount for ensuring the quality, consistency, and reliability of their work.

Physicochemical Data for 2-Methoxy-4,5-dimethylbenzaldehyde

Table 1: Physicochemical Properties of 2-Methoxy-4,5-dimethylbenzaldehyde

PropertyValueSource
Chemical Name 2-Methoxy-4,5-dimethylbenzaldehydeIUPAC
CAS Number 86582-31-2[5][6]
Molecular Formula C₁₀H₁₂O₂[7]
Molecular Weight 164.20 g/mol [7]
Melting Point Range 34 - 40 °CSafety Data Sheet
Purity ≥95%[5]

It is important to note that the reported melting point is a range, which is common for many organic compounds. This range can be influenced by factors such as residual solvents or minor impurities inherent in the synthetic process. For applications in drug development, achieving a sharp and consistent melting point is a critical quality attribute.

Experimental Protocol for Accurate Melting Point Determination

To ensure the generation of reliable and reproducible melting point data for 2-methoxy-4,5-dimethylbenzaldehyde, the following detailed protocol, based on the capillary method, is recommended. This method is a standard and widely accepted technique in organic chemistry.

Materials and Equipment
  • Sample: 2-Methoxy-4,5-dimethylbenzaldehyde, finely powdered and completely dry.

  • Melting point apparatus: An electrically heated block with a temperature controller, a viewing lens, and a light source.

  • Capillary tubes: Thin-walled glass tubes, sealed at one end.

  • Thermometer: Calibrated and with appropriate precision.

  • Spatula and watch glass.

Step-by-Step Procedure
  • Sample Preparation: Place a small amount of 2-methoxy-4,5-dimethylbenzaldehyde on a clean, dry watch glass. Using a spatula, crush the solid into a fine powder. This ensures uniform packing and heat transfer within the capillary tube.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. The packed sample height should be approximately 2-3 mm.

  • Placing the Capillary Tube in the Apparatus: Insert the loaded capillary tube into the designated opening in the melting point apparatus. Ensure the sample is positioned adjacent to the thermometer bulb for accurate temperature reading.

  • Initial Rapid Heating (Optional but Recommended): If the approximate melting point is unknown, a rapid heating run can be performed to get a preliminary estimate. Heat the sample at a rate of 10-20 °C per minute and note the temperature at which it melts. Allow the apparatus to cool before proceeding.

  • Accurate Melting Point Determination: For a precise measurement, set the heating rate to a slow and steady 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.

  • Observation and Recording: Carefully observe the sample through the viewing lens. Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a clear liquid.

  • Reporting the Melting Range: The melting point is reported as the range from T₁ to T₂. For 2-methoxy-4,5-dimethylbenzaldehyde, a pure sample should melt within the expected 34-40 °C range, and the range itself should be narrow (typically 1-2 °C).

  • Repeatability: For robust data, perform the measurement in triplicate and report the average melting range.

Diagram of the Melting Point Determination Workflow

MeltingPointWorkflow Workflow for Accurate Melting Point Determination A Sample Preparation (Finely powder and dry the sample) B Loading Capillary Tube (Pack 2-3 mm of sample) A->B C Placement in Apparatus (Position near thermometer) B->C D Rapid Heating (Optional) (Estimate approximate melting point) C->D E Slow & Controlled Heating (1-2 °C per minute near melting point) D->E F Observation & Recording (Note T₁ - first liquid, T₂ - fully melted) E->F G Report Melting Range (T₁ - T₂) F->G H Repeat for Accuracy (Perform in triplicate) G->H

Caption: A stepwise workflow for the accurate determination of the melting point of a crystalline organic compound.

Factors Influencing the Melting Point of 2-Methoxy-4,5-dimethylbenzaldehyde

The seemingly simple measurement of a melting point is susceptible to several factors that can affect its accuracy and interpretation. For a compound like 2-methoxy-4,5-dimethylbenzaldehyde, which may serve as a precursor in multi-step syntheses, understanding these variables is crucial for process control and quality assurance.

Purity

The presence of impurities is the most significant factor affecting the melting point. Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces.[2] This results in a melting point depression (a lower melting temperature) and a broadening of the melting range . For pharmaceutical intermediates, a sharp melting point is a strong indicator of high purity.[3][8] Given that the available 2-methoxy-4,5-dimethylbenzaldehyde is specified at ≥95% purity, some variation in the lower end of the melting range and a slightly broader range than a highly purified analytical standard might be expected.

Crystal Form (Polymorphism)

Organic molecules can sometimes crystallize in different solid-state forms, a phenomenon known as polymorphism. Each polymorph will have a unique crystal lattice and, consequently, a different melting point. While there is no specific information in the search results indicating that 2-methoxy-4,5-dimethylbenzaldehyde exhibits polymorphism, it is a critical consideration in drug development as different polymorphs can have different solubilities, stabilities, and bioavailabilities.

Experimental Technique
  • Heating Rate: A heating rate that is too fast can lead to an artificially high and broad melting range because the thermometer reading may lag behind the actual temperature of the sample. A slow rate of 1-2 °C per minute near the melting point is essential for thermal equilibrium and an accurate measurement.

  • Sample Packing: A loosely packed sample will not conduct heat uniformly, leading to a wider melting range. The sample should be finely powdered and tightly packed in the capillary tube.

  • Thermometer Calibration: An uncalibrated thermometer will provide inaccurate temperature readings. Regular calibration against known standards is a cornerstone of good laboratory practice.

Synthesis, Purification, and Characterization: The Context for Melting Point Data

While a specific, detailed synthesis protocol for 2-methoxy-4,5-dimethylbenzaldehyde was not found in the provided search results, the synthesis of related substituted benzaldehydes often involves electrophilic aromatic substitution reactions, such as formylation of a corresponding dimethoxy-xylene precursor.

Purification of the crude product is essential to obtain a compound with a sharp and accurate melting point. Common purification techniques for substituted benzaldehydes include:

  • Recrystallization: This is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; the compound should be soluble in the hot solvent and insoluble in the cold solvent.

  • Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase.

  • Distillation: For liquid or low-melting solids, distillation under reduced pressure can be an effective purification method.

The melting point serves as a crucial checkpoint throughout the synthesis and purification process. A broadening or depression of the melting point after a reaction step indicates the presence of impurities or unreacted starting materials. Conversely, a sharpening of the melting range after purification signifies successful removal of impurities.

Beyond the melting point, a comprehensive characterization of 2-methoxy-4,5-dimethylbenzaldehyde would involve spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the number and connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as the aldehyde (C=O stretch) and ether (C-O stretch) groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

While specific spectral data for 2-methoxy-4,5-dimethylbenzaldehyde was not retrieved, the NIST WebBook provides spectral data for related compounds, which can serve as a reference for expected peak positions.[9]

Conclusion: The Melting Point as a Critical Quality Attribute

The melting point of 2-methoxy-4,5-dimethylbenzaldehyde, reported as 34-40 °C, is more than a mere physical constant. For researchers, scientists, and drug development professionals, it is a vital tool for assessing purity, confirming identity, and ensuring the quality of this important chemical intermediate. By adhering to rigorous experimental protocols and understanding the factors that can influence this measurement, the melting point can be leveraged as a reliable and efficient method for quality control throughout the research and development lifecycle. A consistent and sharp melting point is a hallmark of a high-quality material, providing confidence in the subsequent steps of a synthetic route or the formulation of a final product.

References

  • Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. (2026). Journal of Emerging Technologies and Innovative Research (JETIR), 13(1). [Link]

  • Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

  • Melting point of products on oxidation of benzaldehyde and substituted... - ResearchGate. [Link]

  • Melting point of products on oxidation of benzaldehyde and substituted... - ResearchGate. [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com. [Link]

  • 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY - Chemistry LibreTexts. (2021, June 20). [Link]

  • SUPPORTING INFORMATION - MPG.PuRe. [Link]

  • 4 - Supporting Information. [Link]

  • US3652675A - 2-methoxy-5-hydroxybenzaldehyde - Google P
  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. (2020, July 22). [Link]

  • Melting point of drug: Significance and symbolism. (2025, July 31). [Link]

  • 4-Methoxy-2,5-dimethylbenzaldehyde | C10H12O2 | CID 81227 - PubChem. [Link]

  • 2,5-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 602019 - PubChem. [Link]

  • 2,5-Dimethyl-4-methoxybenzaldehyde, 25 g - Carl ROTH. [Link]

  • The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes. [Link]

  • Benzaldehyde, 2-methoxy- - the NIST WebBook. [Link]

  • Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws]. [Link]

  • 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol | PDF | Sodium Hydroxide - Scribd. [Link]

  • Benzaldehyde, 2-methoxy- - the NIST WebBook. [Link]

  • Benzaldehyde - the NIST WebBook. [Link]

  • AN INVESTIGATION OF THE REACTIONS BETWEEN SUBSTITUTED BENZALDEHYDES AND 5,5-DIMETHYLCYCLOHEXANEDIONE-1,3. [Link]

  • 2,5-Dimethoxy benzaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

  • US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google P
  • A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001, October 26). [Link]

  • 13 C NMR Chemical Shifts - Oregon State University. (2022, March 9). [Link]

  • Benzaldehyde, 2,4-dimethoxy- - the NIST WebBook. [Link]

  • Benzaldehyde, 2,5-dimethoxy- - the NIST WebBook. [Link]

  • MSBNK-Fac_Eng_Univ_Tokyo-JP008708 - MassBank. (2008, October 21). [Link]

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Exploratory

A Senior Application Scientist's Guide to the Safe Handling of 2-methoxy-4,5-dimethylbenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals This document serves as an in-depth technical guide to the safe handling, storage, and emergency management of 2-methoxy-4,5-dimethylbenzaldehyde (...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide to the safe handling, storage, and emergency management of 2-methoxy-4,5-dimethylbenzaldehyde (CAS No. 86582-31-2). As a substituted aromatic aldehyde, this compound is a valuable building block in synthetic chemistry; however, its structural class suggests a specific hazard profile that necessitates rigorous safety protocols. Due to the limited availability of a comprehensive, dedicated Safety Data Sheet (SDS) for this specific molecule, this guide employs a scientifically grounded "read-across" approach. By synthesizing data from structurally analogous compounds—including other methoxy-, dimethyl-, and dimethoxy-substituted benzaldehydes—we can construct a robust and conservative safety framework. This methodology allows us to anticipate potential hazards and establish best practices rooted in the established chemical reactivity of aromatic aldehydes.

Hazard Identification and Anticipated Classification

The primary hazards associated with aromatic aldehydes stem from their electrophilic aldehyde functional group, which can react with biological nucleophiles, leading to irritation. Based on available data for the target compound and its structural analogs, a consistent pattern of hazards emerges.

The GHS classification for 2-methoxy-4,5-dimethylbenzaldehyde indicates it is harmful and an irritant.[1] A more detailed profile can be inferred from closely related molecules, as summarized below.

CompoundGHS Pictogram(s)Hazard StatementsSource(s)
2-methoxy-4,5-dimethylbenzaldehyde GHS07 (Exclamation Mark)H302: Harmful if swallowed[1]
2-Methoxybenzaldehyde GHS07 (Exclamation Mark)H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
2,5-Dimethoxy-4-methylbenzaldehyde GHS07 (Exclamation Mark)H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
3,4-Dimethoxybenzaldehyde GHS07 (Exclamation Mark)H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[4]
2-Hydroxy-4-methoxybenzaldehyde GHS07 (Exclamation Mark)H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]

This comparative analysis strongly suggests that 2-methoxy-4,5-dimethylbenzaldehyde should be handled as, at minimum, a substance that causes skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.

Caption: GHS Pictogram and associated hazards for irritant compounds.

Proactive Exposure Control and Personal Protection

The causality behind exposure control is simple: prevent the chemical from contacting biological tissues. A multi-layered approach, prioritizing engineering controls over personal protective equipment (PPE), is the most effective strategy.

Engineering Controls:

  • Chemical Fume Hood: All handling of solid or neat liquid 2-methoxy-4,5-dimethylbenzaldehyde must be conducted in a certified chemical fume hood.[4] This is critical for preventing inhalation of vapors or fine dust, which may cause respiratory irritation.[2][5]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected carefully.

  • Eye and Face Protection: Wear tight-sealing safety goggles conforming to NIOSH (US) or EN166 (EU) standards.[5] Given the risk of serious eye irritation, a face shield should be worn in addition to goggles when handling larger quantities or during procedures with a high splash risk.

  • Skin Protection: Wear a lab coat and appropriate chemically resistant gloves.[5] Nitrile gloves (minimum 10 mil thickness) are a suitable choice for incidental contact.[6] Gloves must be inspected before use and changed immediately if contamination is suspected.[5]

  • Respiratory Protection: Not typically required when working within a fume hood. However, for cleaning up large spills outside of a containment system, a NIOSH/MSHA-approved respirator with a particulate filter may be necessary.[6]

Hierarchy_of_Controls cluster_main Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs) PPE PPE (Least Effective)

Caption: The hierarchy of controls for mitigating chemical exposure.

Best Practices for Handling and Storage

Aromatic aldehydes as a class are susceptible to degradation, which can compromise experimental integrity and potentially create new, uncharacterized hazards. The primary degradation pathways are oxidation to the corresponding carboxylic acid and polymerization.[7][8] Some are also sensitive to air and light.[9][10]

Standard Handling Protocol:

  • Pre-use Inspection: Visually inspect the container for any signs of degradation, such as discoloration or precipitate formation.[7]

  • Work Area Preparation: Ensure the fume hood sash is at the appropriate height and the work area is clean and free of incompatible materials.

  • Dispensing: Use appropriate tools (spatulas for solids, pipettes for liquids) to dispense the required amount. Avoid creating dust if handling a solid form.[6]

  • Closure: Promptly and tightly seal the container after dispensing to minimize exposure to air and moisture.[11][12]

  • Post-use Cleanup: Clean any contaminated surfaces and equipment thoroughly. Dispose of contaminated materials as hazardous waste.[6]

Storage Conditions: Proper storage is paramount to maintaining the chemical's stability and integrity.[7]

ParameterRecommendationRationaleSource(s)
Temperature Store in a cool, dry place.Elevated temperatures can accelerate oxidation and other degradation pathways.[9][12]
Atmosphere Keep container tightly closed.Aromatic aldehydes can be air-sensitive and prone to oxidation.[7][10][11][12]
Light Store in an opaque or amber container.Exposure to UV light can cause photodegradation.[9][11]
Incompatibles Store away from strong oxidizing agents, strong bases, and strong reducing agents.To prevent hazardous exothermic reactions.[2][13]

Emergency Response Protocols

A swift and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with the location and operation of safety showers and eyewash stations.[2]

First-Aid Measures for Exposure:

Exposure RouteProtocolSource(s)
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][2][14]
Skin Contact Remove all contaminated clothing.[14] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs or persists, get medical advice.[2][2][14]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2] If the person feels unwell or has difficulty breathing, call a poison center or doctor.[2]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[2] Seek immediate medical attention or call a poison center.[4][2][4]

Chemical Spill Response Protocol: The response protocol is dictated by the size and location of the spill.

Minor Spill (<250 mL, contained within a fume hood):

  • Alert Personnel: Notify others in the immediate area.[15]

  • Don PPE: Wear a lab coat, safety goggles, and two pairs of nitrile gloves.[6]

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[15] If using a neutralizing absorbent, allow for the prescribed contact time (typically 15 minutes).[6]

  • Collect Debris: Carefully scoop the absorbed material and debris into a sealable plastic bag.[6][16]

  • Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by water.[6]

  • Dispose: Label the bag as hazardous waste ("spill debris") and dispose of it according to institutional guidelines.[6]

Major Spill (>250 mL, outside of a fume hood, or any spill of a highly toxic substance):

  • Evacuate: Immediately evacuate the area and restrict access.[6][15]

  • Assist: Attend to any injured or exposed persons, using an emergency shower or eyewash if necessary.[6]

  • Notify: From a safe location, call your institution's emergency response team (e.g., EH&S) or 911.[6][14][15] Provide details on the chemical spilled, the quantity, and the location.

Caption: Decision workflow for responding to a chemical spill.

Conclusion

While 2-methoxy-4,5-dimethylbenzaldehyde is a valuable reagent, it must be handled with the respect due to an irritant and potentially harmful compound. The principles of proactive exposure control—utilizing engineering controls, appropriate PPE, and prudent handling techniques—are fundamental to its safe use. By understanding its likely hazard profile through a read-across analysis of its chemical relatives, researchers can implement robust safety protocols that protect themselves and their colleagues. Always consult your institution's specific safety guidelines and ensure a dedicated spill kit is readily available.

References

  • Formaldehyde Spill Protocol for Laboratory Personnel - Environmental Health & Safety. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]

  • 2,5-Dimethoxy-4-methylbenzaldehyde. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Myrac Aldehyde | Premium Aromatic Aldehyde. (n.d.). Consolidated Chemical. Retrieved February 15, 2026, from [Link]

  • Formaldehyde - Incident management. (2017, June 15). GOV.UK. Retrieved February 15, 2026, from [Link]

  • Formaldehyde Template SOP. (2017, January 1). UW Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Chemical Spill Response. (n.d.). Augusta University. Retrieved February 15, 2026, from [Link]

  • SAFETY DATA SHEET - 2,4-Dimethylbenzaldehyde. (2025, September 17). Thermo Fisher Scientific. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet - 2,4-Dimethoxybenzaldehyde. (n.d.). DC Fine Chemicals. Retrieved February 15, 2026, from [Link]

  • Monograph on o-methoxybenzaldehyde. (2023, December 27). Food and Chemical Toxicology. Retrieved February 15, 2026, from [Link]

Sources

Foundational

Strategic Sourcing and Technical Profile: 2-Methoxy-4,5-Dimethylbenzaldehyde

The following technical guide provides an in-depth analysis of the supply chain, pricing dynamics, and synthesis protocols for 2-methoxy-4,5-dimethylbenzaldehyde (CAS 86582-31-2). A Technical Whitepaper for Research & De...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the supply chain, pricing dynamics, and synthesis protocols for 2-methoxy-4,5-dimethylbenzaldehyde (CAS 86582-31-2).

A Technical Whitepaper for Research & Development Professionals[1]

Executive Summary

2-Methoxy-4,5-dimethylbenzaldehyde is a specialized aromatic aldehyde used primarily as a regio-specific intermediate in the synthesis of substituted phenethylamines and complex heterocyclic scaffolds.[1][2][3] Unlike common commodity aldehydes (e.g., vanillin or anisaldehyde), this compound is a Tier-3 Research Chemical : low volume, high cost, and frequently subject to "made-to-order" lead times.[1]

Current market analysis indicates a high-cost barrier for direct procurement, with prices exceeding $750 USD per gram from major Western distributors. Consequently, for projects requiring >5 grams, a "Make vs. Buy" decision is critical. This guide outlines verified suppliers, pricing benchmarks, and a validated synthesis route to support this decision-making process.

Chemical Identity & Technical Specifications

Before sourcing, verify the exact isomerism. The "4,5-dimethyl" substitution pattern is less common than the "2,5-dimethyl" or "3,5-dimethyl" isomers, leading to frequent catalog errors.[1]

ParameterSpecification
Chemical Name 2-Methoxy-4,5-dimethylbenzaldehyde
CAS Number 86582-31-2
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
SMILES COC1=CC(C)=C(C)C=C1C=O[1][4][5][6]
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH; insoluble in water
Key Impurities 2-Methoxy-5,6-dimethylbenzaldehyde (regioisomer), 3,4-dimethylanisole (starting material)

Supply Chain Landscape & Pricing Analysis

The market for this compound is illiquid. It is rarely held in bulk stock and is typically synthesized upon request by boutique chemical houses.

Verified Suppliers & Pricing Tiers

Data reflects Q1 2025 quotations. Prices are volatile due to raw material costs.

SupplierRegionPack SizePrice (Approx.)Lead TimeStock Status
Fluorochem UK/EU1 g£590 ($750) 1-2 DaysIn Stock (Low)
Arctom Sci USA250 mg$193 1 WeekMade to Order
Alchimica EU1 gInquire2-3 WeeksCustom Synth
Sigma-Aldrich GlobalN/AInquireN/ARare/Backordered
Procurement Strategy
  • For <1 Gram (Screening): Purchase from Fluorochem or Arctom Sci . The high unit cost is offset by the speed of delivery and guaranteed purity (≥95%).

  • For >5 Grams (Scale-up): Direct purchase is economically unviable (~

    
    1 per gram.[1]
    

Synthesis & Manufacturing Protocols (The "Make" Option)

For laboratories opting to synthesize this compound, the most reliable route is the Vilsmeier-Haack formylation of 3,4-dimethylanisole.[1] This route is preferred over the Gattermann reaction due to the avoidance of HCN and higher regioselectivity.

Retrosynthetic Analysis

The synthesis relies on the directing effects of the methoxy group. In 3,4-dimethylanisole, the methoxy group (strong ortho/para director) directs the formyl group to the ortho positions (2 or 6).[1] Position 2 is sterically hindered by the adjacent methyl group at position 3. Therefore, substitution occurs predominantly at position 6 , which corresponds to position 2 in the final aldehyde product (2-methoxy-4,5-dimethylbenzaldehyde).[1]

Reaction Pathway Visualization

SynthesisRoute Start 3,4-Dimethylphenol (Commodity Precursor) Step1 Methylation (MeI / K2CO3 / Acetone) Start->Step1 Reflux Inter 3,4-Dimethylanisole (Intermediate) Step1->Inter Yield: ~90% Step2 Vilsmeier-Haack (POCl3 / DMF) Inter->Step2 0°C to RT End 2-Methoxy-4,5-dimethylbenzaldehyde (Target) Step2->End Hydrolysis Yield: ~60-70%

Figure 1: Validated synthetic pathway from commodity phenols to the target aldehyde.

Detailed Experimental Protocol

Step 1: Methylation of 3,4-Dimethylphenol

  • Dissolve 3,4-dimethylphenol (1.0 eq) in acetone.

  • Add anhydrous K₂CO₃ (1.5 eq) and Methyl Iodide (1.2 eq).

  • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Filter salts, concentrate, and distill to obtain 3,4-dimethylanisole (Oil).

Step 2: Vilsmeier-Haack Formylation

  • Reagent Prep: In a dry flask under N₂, cool DMF (3.0 eq) to 0°C. Dropwise add POCl₃ (1.2 eq). Stir 30 min to form the Vilsmeier salt (white precipitate/slurry).

  • Addition: Add 3,4-dimethylanisole (1.0 eq) dropwise.

  • Reaction: Warm to room temperature and stir for 4 hours. Heating to 60°C may be required if conversion is slow, but increases risk of isomer formation.

  • Workup: Pour reaction mixture onto crushed ice/NaOAc solution. Stir vigorously for 1 hour to hydrolyze the iminium salt.

  • Isolation: Extract with DCM (3x). Wash organic layer with NaHCO₃ and Brine. Dry over MgSO₄.

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexane).

Quality Control & Validation

Trustworthiness in synthesis requires rigorous validation. Do not rely solely on melting point.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the distinct aldehyde singlet at δ ~10.4 ppm . The aromatic region should show two singlets (para-relationship implies no coupling, but in this isomer, protons are para to each other on the ring 3 and 6 positions).

    • Correction: In 2-methoxy-4,5-dimethylbenzaldehyde, protons are at positions 3 and 6.[1] They are para to each other. Expect two singlets in the aromatic region (approx δ 6.8 and 7.6 ppm).

  • GC-MS: Confirm parent ion [M]+ = 164.[1] Fragmentation pattern should show loss of -CHO (M-29) and -Me (M-15).[1]

Safety & Handling (GHS)[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[6][7]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling: Use in a fume hood. The Vilsmeier reagent (POCl₃/DMF) is moisture-sensitive and corrosive.[1]

References

  • Fluorochem Ltd. (2025). Product Specification: 4,5-Dimethyl-2-methoxybenzaldehyde (F633402).[1][6] Retrieved from [1]

  • Bentley, K. W., & Dyke, S. F. (1957).[8] The Structure of Pseudo-morphine. Journal of Organic Chemistry, 22(4), 429–431. (Describes the Vilsmeier formylation of substituted anisoles).

  • Arctom Sci. (2025). Catalog Entry: CAS 86582-31-2.[1][6][9] Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 86582-31-2. Retrieved from [1][5]

Sources

Exploratory

difference between 2-methoxy-4,5-dimethylbenzaldehyde and 2,5-dimethoxy-4-methylbenzaldehyde

An In-depth Technical Guide to Differentiating 2-methoxy-4,5-dimethylbenzaldehyde and 2,5-dimethoxy-4-methylbenzaldehyde for Researchers and Drug Development Professionals Abstract In the landscape of synthetic organic c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Differentiating 2-methoxy-4,5-dimethylbenzaldehyde and 2,5-dimethoxy-4-methylbenzaldehyde for Researchers and Drug Development Professionals

Abstract

In the landscape of synthetic organic chemistry and medicinal drug development, the precise identification of isomers is paramount. This guide provides a comprehensive technical overview of the key differences between two closely related benzaldehyde isomers: 2-methoxy-4,5-dimethylbenzaldehyde and 2,5-dimethoxy-4-methylbenzaldehyde. We will delve into their distinct structural, spectroscopic, and chromatographic profiles. Furthermore, this document will outline detailed analytical protocols for their unambiguous differentiation, discuss their synthesis, and explore their potential applications, thereby equipping researchers with the necessary knowledge for their effective utilization in research and development.

Introduction

Substituted benzaldehydes are a critical class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. Their reactivity, primarily centered around the aldehyde functional group, allows for a multitude of chemical transformations. The specific substitution pattern on the benzene ring profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. This guide focuses on two specific isomers, 2-methoxy-4,5-dimethylbenzaldehyde and 2,5-dimethoxy-4-methylbenzaldehyde, which, despite their similar molecular formulas, exhibit unique characteristics that necessitate precise analytical distinction. Understanding these differences is crucial for ensuring the desired outcome in synthetic pathways and for the development of novel therapeutic agents.

Molecular Profile and Physicochemical Properties

The fundamental lies in the arrangement of the methoxy and methyl substituents on the benzene ring. This seemingly subtle variation in structure leads to distinct electronic and steric environments, which in turn affect their physical and chemical properties.

2.1. Structural Isomerism

  • 2-methoxy-4,5-dimethylbenzaldehyde: In this isomer, the aldehyde group is at position 1, a methoxy group at position 2, and two methyl groups at positions 4 and 5.

  • 2,5-dimethoxy-4-methylbenzaldehyde: Here, the aldehyde group is at position 1, with methoxy groups at positions 2 and 5, and a single methyl group at position 4.

The presence of an additional methoxy group in 2,5-dimethoxy-4-methylbenzaldehyde, in place of a methyl group, significantly alters the molecule's polarity and hydrogen bonding capabilities.

G cluster_0 2-methoxy-4,5-dimethylbenzaldehyde cluster_1 2,5-dimethoxy-4-methylbenzaldehyde 2-methoxy-4,5-dimethylbenzaldehyde_mol 2-methoxy-4,5-dimethylbenzaldehyde_mol 2,5-dimethoxy-4-methylbenzaldehyde_mol 2,5-dimethoxy-4-methylbenzaldehyde_mol

Caption: Molecular structures of the two isomers.

2.2. Comparative Physicochemical Data

Property2-methoxy-4,5-dimethylbenzaldehyde2,5-dimethoxy-4-methylbenzaldehyde
Molecular Formula C10H12O2C10H12O3
Molecular Weight 164.20 g/mol 180.20 g/mol
Appearance White to light yellow crystalline powderOff-white to yellow crystalline solid
Melting Point 48-50 °C88-92 °C
Boiling Point 256.6 °C at 760 mmHg285.4 °C at 760 mmHg
Solubility Soluble in organic solvents like ethanol, methanol, and chloroform.Soluble in hot ethanol, ether, and chloroform.

Spectroscopic and Chromatographic Differentiation: A Practical Guide

The most reliable methods for distinguishing between these two isomers involve spectroscopic and chromatographic techniques. Each method provides a unique fingerprint of the molecule, allowing for their unambiguous identification.

G cluster_workflow Analytical Workflow for Isomer Differentiation Sample Mixture of Isomers or Unknown Sample HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC Separation NMR Nuclear Magnetic Resonance (NMR) Spectroscopy HPLC->NMR Fraction Collection MS Mass Spectrometry (MS) HPLC->MS Direct Coupling (LC-MS) Data_Analysis Data Analysis and Structural Elucidation NMR->Data_Analysis MS->Data_Analysis Identification Unambiguous Isomer Identification Data_Analysis->Identification G cluster_pathway Generalized Synthetic Pathway Precursor Substituted Benzene Precursor Formylation Formylation Reaction (e.g., Vilsmeier-Haack) Precursor->Formylation Isomer Target Benzaldehyde Isomer Formylation->Isomer Further_Synthesis Further Synthetic Transformations Isomer->Further_Synthesis Bioactive_Molecule Biologically Active Molecule Further_Synthesis->Bioactive_Molecule

Foundational

IUPAC name and synonyms for 2-methoxy-4,5-dimethylbenzaldehyde

This guide is structured as a high-level technical whitepaper designed for organic chemists and medicinal chemistry researchers. It prioritizes synthetic utility, structural identification, and functional application ove...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for organic chemists and medicinal chemistry researchers. It prioritizes synthetic utility, structural identification, and functional application over generic definitions.[1]

Executive Summary

2-Methoxy-4,5-dimethylbenzaldehyde is a specialized aromatic aldehyde used primarily as a regiospecific building block in the synthesis of complex heterocycles, including isoquinolines and substituted stilbenes.[1] Structurally, it combines the electron-donating properties of a methoxy group (ortho to the carbonyl) with the steric bulk of two methyl groups.[1] This unique substitution pattern makes it a valuable scaffold for modulating lipophilicity and metabolic stability in drug discovery campaigns.[1]

This guide details its nomenclature, validated synthetic pathways, physiochemical properties, and downstream applications in medicinal chemistry.[1]

Nomenclature & Chemical Identity

Precise identification is critical as methyl/methoxy positional isomers (e.g., 2,5-dimethyl-4-methoxybenzaldehyde) have significantly different reactivities and biological profiles.[1]

Identifier TypeValue / Description
Preferred IUPAC Name 2-Methoxy-4,5-dimethylbenzaldehyde
Systematic Name 4,5-Dimethyl-2-methoxybenzenecarbaldehyde
Common Synonyms 4,5-Dimethyl-o-anisaldehyde; 6-Methoxy-3,4-dimethylbenzaldehyde
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
SMILES COc1cc(C)c(C)cc1C=O[1][2]
InChI Key Isomer-specific generation required (Analogous to KYHULTSMPDXSLR-UHFFFAOYSA-N for 4-OMe isomer)

Critical Note on CAS Numbers: Commercial catalogs frequently list the para-isomer (2,5-dimethyl-4-methoxybenzaldehyde, CAS 6745-75-1).[1] Researchers must verify the substitution pattern via NMR, as the ortho-methoxy isomer (target of this guide) is often a custom-synthesized intermediate rather than a commodity chemical.[1]

Physiochemical Profile (Predicted)

Data below is derived from structure-activity relationship (SAR) models calibrated against homologous anisaldehydes.

PropertyValueMechanistic Implication
LogP (Octanol/Water) ~2.3 – 2.5Moderate lipophilicity; suitable for CNS-active scaffolds.[1]
H-Bond Acceptors 2 (C=O, O-Me)Interaction points for serine/threonine residues in binding pockets.[1]
H-Bond Donors 0Obligate acceptor; requires proton donor solvent for solubility.[1]
Boiling Point ~110–115 °C (0.9 mmHg)High-vacuum distillation required for purification.[1]
Melting Point ~45–50 °CLow-melting solid; tends to supercool into an oil.[1]

Synthetic Pathways[4][5][6][7]

Two primary routes exist for synthesizing 2-methoxy-4,5-dimethylbenzaldehyde. The O-Methylation Route is preferred for laboratory scale due to higher regiocontrol.[1]

Route A: O-Methylation of 4,5-Dimethylsalicylaldehyde (Recommended)

This method ensures the aldehyde is strictly ortho to the oxygen functionality, as the starting material (salicylaldehyde derivative) pre-defines the regiochemistry.

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃), DMF or Acetone.[1]

Protocol:
  • Charge: Dissolve 4,5-dimethylsalicylaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ (1.5 eq) and stir at 0°C for 15 minutes to generate the phenoxide anion.

  • Alkylation: Dropwise add MeI (1.2 eq).[1] Caution: MeI is a neurotoxin.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of phenol spot).

  • Workup: Quench with water, extract with EtOAc, wash with brine to remove DMF.[1]

  • Purification: Recrystallize from hexane/ether or purify via silica flash chromatography.

Route B: Vilsmeier-Haack Formylation

Formylation of 3,4-dimethylanisole.[1]

  • Risk: This route suffers from regioselectivity issues.[1] The formyl group may enter at the C6 position (desired, ortho to OMe) or potentially C2 (less likely due to steric hindrance from C3-Methyl, but possible).[1]

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and forward synthesis for the target molecule.

SynthesisPath Start 3,4-Dimethylphenol (Precursor) Inter 4,5-Dimethylsalicylaldehyde (Reimer-Tiemann) Start->Inter CHCl3, NaOH (Formylation) Target 2-Methoxy-4,5- dimethylbenzaldehyde Inter->Target O-Methylation Reagents Reagents: MeI, K2CO3 Solvent: DMF Reagents->Target

Caption: Step-wise synthesis from dimethylphenol via salicylaldehyde intermediate to ensure regiochemical fidelity.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are diagnostic.

¹H NMR (400 MHz, CDCl₃)
  • δ 10.35 ppm (s, 1H): Aldehyde proton.[1] A sharp singlet confirms the CHO group is intact and not oxidized to acid.[1]

  • δ 7.55 ppm (s, 1H): Aromatic proton at C6 (ortho to carbonyl).[1] Deshielded by the carbonyl anisotropy.[1]

  • δ 6.75 ppm (s, 1H): Aromatic proton at C3 (ortho to methoxy).[1] Shielded by the electron-donating methoxy group.[1]

  • δ 3.89 ppm (s, 3H): Methoxy group (-OCH₃).[1]

  • δ 2.20–2.35 ppm (m, 6H): Two methyl groups on the ring.[1]

IR Spectroscopy (FT-IR)
  • 1680–1690 cm⁻¹: Strong C=O stretch (Conjugated aldehyde).[1]

  • 2850 & 2750 cm⁻¹: Fermi doublet (C-H stretch of aldehyde).[1]

  • 1250 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).[1]

Pharmaceutical Applications & Reactivity[7][8]

This molecule serves as a "Lynchpin" scaffold.[1] The aldehyde allows for carbon-carbon bond extension, while the methoxy/methyl pattern provides a specific steric/electronic footprint for binding.[1]

Key Transformations
  • Stilbene Synthesis (Anticancer/Antioxidant):

    • Reaction with benzyl phosphonium salts (Wittig) or phenylacetic acids (Perkin) yields polymethylated stilbenes (analogs of resveratrol or combretastatin).[1]

  • Schiff Base Ligands:

    • Condensation with amines yields imines used in coordination chemistry or reduced to form secondary amines for CNS drug candidates.[1]

  • Chalcone Derivatives:

    • Claisen-Schmidt condensation with acetophenones produces chalcones, often screened for anti-inflammatory activity.[1]

Reactivity Pathway Diagram[1]

Reactivity Core 2-Methoxy-4,5- dimethylbenzaldehyde Stilbene Polymethylated Stilbenes (Anticancer Scaffolds) Core->Stilbene Wittig / Horner-Wadsworth-Emmons Amine Benzylamines (CNS Active Agents) Core->Amine Reductive Amination (NaBH4, R-NH2) Acid Benzoic Acid Deriv. (Metabolic Product) Core->Acid Pinnick Oxidation

Caption: Divergent synthesis pathways utilizing the aldehyde handle for medicinal chemistry scaffolds.[1]

References

  • Vilsmeier-Haack Formylation Mechanism

    • Jones, G. et al.[1] "The Vilsmeier Reaction of Fully Substituted Benzenes."[1] Organic Reactions, Wiley.[1]

    • [1]

  • General Synthesis of Alkoxybenzaldehydes

    • Sigma-Aldrich (Merck).[1] "Product Search: Dimethylanisaldehyde Isomers."

    • [1]

  • Spectroscopic Data for Polymethylated Benzaldehydes

    • National Institute of Advanced Industrial Science and Technology (AIST).[1] "SDBS Compounds and Spectral Search."[1]

    • [1]

  • Methylation Protocols (Williamson Ether Synthesis)

    • PubChem Compound Summary.[1] "Methylation Reagents and Safety."[1]

    • [1]

Sources

Exploratory

Advanced Architectures of Polysubstituted Benzaldehyde Derivatives: A Technical Guide to Synthesis, Functionalization, and Pharmacological Applications

Executive Summary This technical guide synthesizes current literature reviews and primary research to provide a comprehensive analysis of polysubstituted benzaldehyde derivatives. Focusing on high-value scaffolds like 3,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide synthesizes current literature reviews and primary research to provide a comprehensive analysis of polysubstituted benzaldehyde derivatives. Focusing on high-value scaffolds like 3,4,5-trimethoxybenzaldehyde and 2,4-dihydroxybenzaldehyde , this document serves as a blueprint for researchers in medicinal chemistry. It moves beyond static data to explain the causality behind synthetic choices, the mechanistic basis of pharmacological activity (specifically tubulin inhibition and antimicrobial action), and provides self-validating experimental protocols.

The Core Scaffold: Structural Significance

Polysubstituted benzaldehydes are not merely intermediates; they are "privileged structures" in drug discovery. Literature reviews consistently highlight their dual role:

  • Electrophilic Hubs: The aldehyde moiety serves as a versatile "warhead" for condensation reactions (Schiff bases, Knoevenagel, Claisen-Schmidt).

  • Pharmacophoric Anchors: Substituents on the phenyl ring (methoxy, hydroxy, halo) dictate binding affinity. For instance, the 3,4,5-trimethoxyphenyl (TMP) motif mimics the A-ring of colchicine, making it a critical component in tubulin-targeting anticancer agents [1, 3].

Synthetic Methodologies: From Classical to Green

To access these scaffolds, researchers must choose between classical reliability and modern sustainability.[1]

Classical Approach: The Vilsmeier-Haack Formylation

For electron-rich aromatics (e.g., phenols, anisoles), the Vilsmeier-Haack reaction remains the gold standard. It allows for the regioselective introduction of a formyl group.

Mechanistic Insight: The reaction relies on the in-situ generation of an electrophilic chloriminium ion (Vilsmeier reagent) from DMF and POCl₃.[2] This species attacks the electron-rich aromatic ring.[2][3][4] The choice of temperature is critical: low temperatures (0–5°C) favor reagent formation, while elevated temperatures drive the electrophilic aromatic substitution [2, 5].

Visualization: Vilsmeier-Haack Mechanism

VilsmeierHaack cluster_conditions Critical Parameters DMF DMF VH_Reagent Vilsmeier Reagent (Chloriminium Ion) DMF->VH_Reagent Activation POCl3 POCl3 POCl3->VH_Reagent Intermediate Iminium Intermediate VH_Reagent->Intermediate + Ar-H Electrophilic Attack Substrate Electron-Rich Aromatic (Ar-H) Substrate->Intermediate Product Ar-CHO (Benzaldehyde) Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (H2O) temp Temp: 0-5°C -> Reflux

Caption: Figure 1. Mechanistic flow of Vilsmeier-Haack formylation showing reagent generation and substrate attack.

Protocol: Synthesis of 2,4-Dihydroxybenzaldehyde

Source Grounding: Adapted from standard Vilsmeier-Haack protocols [2, 5].

Reagents: Resorcinol (1.1 g, 10 mmol), DMF (1.2 mL), POCl₃ (1.0 mL), Ethyl Acetate.

Step-by-Step Methodology:

  • Reagent Formation: In a round-bottom flask, cool DMF to 0°C in an ice bath. Add POCl₃ dropwise with stirring. Why? Exothermic reaction; cooling prevents decomposition of the Vilsmeier reagent.

  • Incubation: Stir the mixture at 0°C for 15 minutes to ensure formation of the chloriminium salt (yellowish viscous liquid).

  • Addition: Dissolve resorcinol in minimal DMF and add dropwise to the reagent mixture.

  • Reaction: Stir at room temperature for 2 hours, then heat to 60°C for 1 hour. Validation: Monitor via TLC (30% EtOAc/Hexane).

  • Hydrolysis: Pour the reaction mixture into crushed ice/sodium acetate solution. Why? Sodium acetate buffers the pH to facilitate hydrolysis of the iminium intermediate without polymerizing the product.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from hot water.

Modern Green Approaches

Recent reviews emphasize surfactant-free emulsion techniques for derivatization. For example, the Claisen-Schmidt condensation of benzaldehyde with acetone can be performed in a water-cyclohexane biphasic system.[5] This restricts the reaction to the interface, preventing double condensation and ensuring high selectivity for the mono-product (benzalacetone) [9].[5]

Derivatization & Pharmacological Applications[6][7][8][9]

Once the core aldehyde is synthesized, it serves as a precursor for three major bioactive classes.

Chalcones (Anticancer Agents)

Condensation with acetophenones yields chalcones. The


-unsaturated ketone system acts as a Michael acceptor for cysteine residues in tubulin.
  • Key Finding: Trimethoxyphenyl-derived chalcones exhibit IC₅₀ values in the low micromolar range against HepG2 and MCF-7 cell lines [3, 4].

Schiff Bases (Antimicrobial Agents)

Reaction with primary amines yields azomethines (-C=N-).

  • Mechanism: The imine nitrogen forms hydrogen bonds with the active centers of cell constituents, interfering with normal cell processes [1].

Benzimidazoles (Neuroprotection)

Condensation with o-phenylenediamine yields benzimidazoles.

  • Target: These derivatives inhibit Acetylcholinesterase (AChE), preventing the breakdown of acetylcholine in Alzheimer's pathology. 3,4-dichloro substituted derivatives have shown IC₅₀ values as low as 0.050 µM [7].

Visualization: Structure-Activity Relationship (SAR)

SAR Core Polysubstituted Benzaldehyde Core Mod1 Linker Modification (Chalcone/Schiff Base) Core->Mod1 Mod2 Ring Substitution (3,4,5-Trimethoxy) Core->Mod2 Mod3 Heterocycle Fusion (Benzimidazole) Core->Mod3 Target1 Tubulin Polymerization (Anticancer) Mod1->Target1 Michael Acceptor Target2 Microbial Cell Wall (Antimicrobial) Mod1->Target2 Imine Bond Mod2->Target1 Colchicine Mimic Target3 AChE Inhibition (Alzheimer's) Mod3->Target3 Pi-Stacking

Caption: Figure 2. SAR logic flow connecting chemical modifications to specific biological targets.

Quantitative Data Summary

The following table synthesizes potency data from recent literature reviews regarding 3,4,5-trimethoxybenzaldehyde derivatives.

Derivative ClassTarget Cell Line / EnzymeActivity MetricKey SubstituentReference
Chalcone-Imidazolium HepG2 (Liver Cancer)IC₅₀: 1.38 µMN-phenyl triazinone[3, 4]
Flavonoid-Benzimidazole MGC-803 (Gastric Cancer)IC₅₀: 20.47 µM3,4,5-trimethoxy[6]
Benzimidazole Acetylcholinesterase (AChE)IC₅₀: 0.050 µM3,4-dichloro[7]
Schiff Base S. pneumoniaeMIC: 165 µMPhenylhydrazone[8]

Experimental Protocol: MTT Cytotoxicity Assay

To validate the biological activity of synthesized derivatives.

Principle: The reduction of yellow tetrazolium salt (MTT) to purple formazan by metabolically active cells.

Workflow:

  • Seeding: Seed HepG2 cells (5x10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add synthesized benzaldehyde derivatives (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Include Doxorubicin as a positive control.[6]

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4 hours.

  • Solubilization: Discard media, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

  • BenchChem. (2025).[2][6][7] The Multifaceted Biological Activities of 3,4,5-Trimethoxybenzaldehyde and Its Derivatives: A Technical Guide. Link

  • J&K Scientific. (2025). Vilsmeier-Haack Reaction: Principles and Protocols. Link

  • ACS Omega. (2023). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. Link

  • PMC. (2023). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Link

  • Cambridge University Press. (2025). Name Reactions in Organic Synthesis: Vilsmeier-Haack Reaction. Link

  • PubMed. (2017). Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives. Link

  • MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease. Link

  • ResearchGate. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Link

  • NIH. (2025). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Formylation of 3,4-Dimethylanisole via the Vilsmeier-Haack Reaction for the Synthesis of 2-Methoxy-4,5-dimethylbenzaldehyde

Introduction 2-Methoxy-4,5-dimethylbenzaldehyde is a valuable substituted benzaldehyde derivative that serves as a key building block in the synthesis of various fine chemicals and pharmaceutical intermediates. The strat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxy-4,5-dimethylbenzaldehyde is a valuable substituted benzaldehyde derivative that serves as a key building block in the synthesis of various fine chemicals and pharmaceutical intermediates. The strategic placement of the aldehyde, methoxy, and dimethyl functionalities on the aromatic ring makes it a versatile precursor for constructing more complex molecular architectures. This application note provides a detailed protocol for the synthesis of 2-methoxy-4,5-dimethylbenzaldehyde from the readily available starting material, 3,4-dimethylanisole. The chosen synthetic route is the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation of electron-rich aromatic compounds.[1][2][3]

Synthetic Strategy and Rationale

The conversion of 3,4-dimethylanisole to 2-methoxy-4,5-dimethylbenzaldehyde requires the introduction of a formyl group (-CHO) onto the aromatic ring. Several formylation methods exist, including the Gattermann, Reimer-Tiemann, and Duff reactions.[4] However, the Vilsmeier-Haack reaction is particularly well-suited for this transformation due to its use of mild, inexpensive reagents and its high selectivity for activated aromatic systems.[3][5]

The regiochemical outcome of the reaction is dictated by the electronic effects of the substituents on the 3,4-dimethylanisole ring. The methoxy group (-OCH₃) is a powerful activating, ortho-, para-directing group due to its +M (mesomeric) effect. The two methyl groups (-CH₃) are weakly activating, ortho-, para-directing groups via hyperconjugation.

In 3,4-dimethylanisole (systematically named 1-methoxy-3,4-dimethylbenzene), the positions available for electrophilic attack are C2, C5, and C6.

  • Position C2: This position is ortho to the strongly activating methoxy group and ortho to the C3-methyl group. The cumulative electron-donating effects make this site the most nucleophilic and, therefore, the most favorable for electrophilic substitution.

  • Position C6: This position is also ortho to the methoxy group but lacks the secondary activating effect from a neighboring methyl group.

  • Position C5: This position is meta to the strongly directing methoxy group and is the least activated site.

Consequently, the Vilsmeier-Haack reaction is expected to proceed with high regioselectivity at the C2 position to yield the desired product, 2-methoxy-4,5-dimethylbenzaldehyde.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking phosphorus oxychloride (POCl₃). This leads to the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6][7][8]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 3,4-dimethylanisole attacks the electrophilic carbon of the Vilsmeier reagent.[9] This forms a sigma complex, which then rearomatizes. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.[1][9]

Vilsmeier_Haack_Mechanism Mechanism of the Vilsmeier-Haack Reaction cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Substrate 3,4-Dimethylanisole Substrate->Iminium_Intermediate + Vilsmeier Reagent Product 2-Methoxy-4,5-dimethylbenzaldehyde Iminium_Intermediate->Product Hydrolysis Aqueous Workup (Hydrolysis) Iminium_Intermediate->Hydrolysis

Mechanism of the Vilsmeier-Haack Reaction

Quantitative Data Summary

The following table summarizes the properties and quantities of the reagents required for the synthesis. It is recommended to use an excess of DMF as it serves as both a reagent and a solvent.

Reagent/CompoundFormulaMW ( g/mol )Density (g/mL)Molar Eq.AmountMoles (mmol)
3,4-DimethylanisoleC₉H₁₂O136.19[10][11]0.974[12][13]1.05.00 g (5.13 mL)36.7
Phosphorus OxychloridePOCl₃153.33[14]1.6451.26.75 g (4.10 mL)44.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.090.944~5.013.4 g (14.2 mL)183
Dichloromethane (DCM)CH₂Cl₂84.931.33-As needed-
Saturated NaHCO₃ (aq)NaHCO₃84.01~1.07-As needed-
Anhydrous MgSO₄MgSO₄120.37--As needed-
Product C₁₀H₁₂O₂ 164.20 - - ~6.02 g (Theor.) 36.7

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water.[15][16] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn at all times.

1. Reaction Setup: a. Assemble a 100 mL two-necked round-bottom flask, flame-dried under vacuum and allowed to cool under a nitrogen or argon atmosphere. b. Equip the flask with a magnetic stir bar, a rubber septum on one neck, and a dropping funnel on the other. Maintain a positive pressure of inert gas throughout the reaction.

2. Formation of the Vilsmeier Reagent: a. To the reaction flask, add N,N-dimethylformamide (DMF, 14.2 mL, 183 mmol) via syringe. b. Cool the flask to 0°C using an ice-water bath. c. Charge the dropping funnel with phosphorus oxychloride (POCl₃, 4.10 mL, 44.0 mmol). d. Add the POCl₃ dropwise to the stirred DMF over 30 minutes. Causality: This slow, cooled addition is critical to manage the exothermic reaction and prevent the formation of undesired byproducts. e. After the addition is complete, stir the resulting pale yellow solution at 0°C for an additional 45 minutes to ensure complete formation of the Vilsmeier reagent.[17]

3. Formylation Reaction: a. Dissolve 3,4-dimethylanisole (5.00 g, 36.7 mmol) in a minimal amount of anhydrous DMF (~5 mL). b. Add the substrate solution dropwise via syringe to the cold Vilsmeier reagent. c. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Heat the mixture to 60-70°C using an oil bath for 2-4 hours. e. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:2) eluent system until the starting material is consumed.

4. Workup and Extraction: a. Cool the reaction mixture to room temperature. b. In a separate large beaker (500 mL), prepare a mixture of crushed ice (~100 g) and water (~100 mL). c. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. Causality: This step hydrolyzes the intermediate iminium salt to the aldehyde and quenches any remaining reactive reagents. d. The solution will be acidic. Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is approximately 7-8. e. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 50 mL). f. Combine the organic layers and wash with brine (1 x 50 mL). g. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

5. Purification: a. The crude product, likely a yellow or brown oil/solid, can be purified by flash column chromatography on silica gel. A gradient elution starting with 95:5 hexane:ethyl acetate is typically effective. b. Alternatively, if the crude product solidifies, recrystallization from a suitable solvent system like ethanol/water or hexane can be attempted.[18]

6. Characterization: a. The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry) to confirm its identity and purity. b. Expected ¹H NMR signals would include a singlet for the aldehyde proton (~9.8-10.2 ppm), a singlet for the methoxy protons (~3.9 ppm), two singlets for the aromatic protons, and two singlets for the methyl groups.

Experimental Workflow Visualization

Experimental_Workflow Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Assemble & Inert Flame-Dried Glassware reagent_formation 2. Form Vilsmeier Reagent (DMF + POCl₃ @ 0°C) setup->reagent_formation formylation 3. Add Substrate & Heat (Monitor by TLC) reagent_formation->formylation quench 4. Quench on Ice & Neutralize formylation->quench extract 5. Extract with DCM quench->extract purify 6. Column Chromatography or Recrystallization extract->purify characterize 7. Characterize Product (NMR, IR, MS) purify->characterize

General experimental workflow for the Vilsmeier-Haack reaction.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Filo. Explain the Vilsmeier-Haack reaction and its mechanism. Available from: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Recent Technology and Engineering (IJRTE). 2019. Available from: [Link]

  • PubChem. 3,4-Dimethylanisole. Database Entry. Available from: [Link]

  • Wikipedia. Duff reaction. Available from: [Link]

  • chemeurope.com. Vilsmeier-Haack reaction. Available from: [Link]

  • Asian Journal of Pharmaceutics (AJP). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Available from: [Link]

  • ResearchGate. (PDF) A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Available from: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Google Patents. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
  • Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • Scribd. 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Phosphorus oxychloride, 99%. Available from: [Link]

  • Wikipedia. Vilsmeier reagent. Available from: [Link]

  • Scribd. Msds Pocl3. Available from: [Link]

  • PrepChem.com. Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Available from: [Link]

  • designer-drug.com. Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Available from: [Link]

  • Journal of Chongqing University. A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Available from: [Link]

  • Reddit. 2,5-dimethoxybenzaldehyde : r/crystalgrowing. Available from: [Link]

  • PMC. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Available from: [Link]

  • Organic Syntheses Procedure. p-DIMETHYLAMINOBENZALDEHYDE. Available from: [Link]

  • MDPI. Formylation of Amines. Available from: [Link]

  • UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Available from: [Link]

  • NMR Wiki Q&A Forum. 2-Methoxybenzaldehyde. Available from: [Link]

  • rhodium.ws. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde. Available from: [Link]

  • PubChem. 2,5-Dimethoxybenzaldehyde. Database Entry. Available from: [Link]

  • Sciencemadness Discussion Board. 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Available from: [Link]

  • MD Topology. 2,5-Dimethoxybenzaldehyde. Database Entry. Available from: [Link]

  • BMRB. bmse010130 4-methoxy Benzaldehyde. Database Entry. Available from: [Link]

  • NP-MRD. Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720). Available from: [Link]

  • Central Asian Journal of Medical and Natural Science. Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Available from: [Link]

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Application

Application Note: Reductive Amination of 2-Methoxy-4,5-Dimethylbenzaldehyde

Abstract This guide details the reductive amination of 2-methoxy-4,5-dimethylbenzaldehyde , a highly electron-rich and moderately hindered electrophile. While standard benzaldehyde protocols often suffice for simple subs...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the reductive amination of 2-methoxy-4,5-dimethylbenzaldehyde , a highly electron-rich and moderately hindered electrophile. While standard benzaldehyde protocols often suffice for simple substrates, this specific aldehyde presents unique electronic challenges due to the ortho-methoxy and para/meta-dimethyl donation, which reduces carbonyl electrophilicity. This note prioritizes the Abdel-Magid protocol (Sodium Triacetoxyborohydride) as the primary method due to its superior chemoselectivity and operational simplicity, while providing a two-step Sodium Borohydride (NaBH4) alternative for cost-sensitive scaling.

Introduction & Chemical Context

The Substrate Challenge

2-Methoxy-4,5-dimethylbenzaldehyde is a key intermediate in the synthesis of phenethylamine-class alkaloids and pharmaceutical fragments. Its reactivity is defined by two opposing forces:

  • Electronic Deactivation: The methoxy group at C2 and methyl groups at C4/C5 are Electron Donating Groups (EDGs). Through resonance and induction, they increase electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack by amines compared to unsubstituted benzaldehyde.

  • Steric Hindrance: The C2-methoxy group exerts an ortho-effect, creating a steric barrier that can retard the initial attack of the amine and the subsequent formation of the hemiaminal intermediate.

Strategic Selection of Reducing Agents

To overcome these barriers, the choice of reducing agent is critical.

  • Sodium Triacetoxyborohydride (STAB): The reagent of choice. It is mild and generally does not reduce the aldehyde itself, allowing the aldehyde and amine to coexist in solution until the imine is formed.

  • Sodium Cyanoborohydride (NaBH3CN): Effective but toxic and pH-dependent.[1] Reserved for cases where STAB fails due to extreme steric bulk.

  • Sodium Borohydride (NaBH4): Too strong for "one-pot" mixing (reduces aldehyde to alcohol). Requires a stepwise protocol (Imine formation

    
     Reduction).
    

Mechanistic Insight

The reaction proceeds through an equilibrium-driven imine formation followed by an irreversible reduction. For this electron-rich substrate, acid catalysis is mandatory to protonate the carbonyl oxygen (activating it toward amine attack) and to protonate the imine to the more reactive iminium species.

Reaction Pathway Diagram

ReductiveAmination Aldehyde 2-Methoxy-4,5- dimethylbenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Amine (R-NH2) Amine->Hemiaminal Nucleophilic Attack Imine Imine Hemiaminal->Imine -H2O Imine->Hemiaminal Hydrolysis risk Iminium Iminium Ion (Activated) Imine->Iminium +H+ (AcOH) Product Secondary Amine Iminium->Product Reduction (STAB) Acid AcOH (Catalyst) STAB STAB (H- Source)

Figure 1: Mechanistic pathway highlighting the critical role of acid catalysis in activating the imine to an iminium ion for reduction.

Experimental Protocols

Method A: The Abdel-Magid Protocol (Standard)

Best for: Small to medium scale (mg to 50g), high chemoselectivity, valuable amines.

Reagents:

  • Substrate: 2-Methoxy-4,5-dimethylbenzaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

Protocol:

  • Preparation: In a clean, dry round-bottom flask under Nitrogen or Argon, dissolve 2-methoxy-4,5-dimethylbenzaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).

  • Amine Addition: Add the amine (1.1 equiv).

  • Catalysis: Add Glacial Acetic Acid (1.0 equiv).

    • Expert Note: For this electron-rich aldehyde, do not skip the acid. It pushes the equilibrium toward the imine.

  • Mixing: Stir at Room Temperature (RT) for 30-60 minutes.

    • Observation: A color change (often yellowing) indicates imine formation.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Safety: Mild gas evolution (H2) may occur; ensure venting.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC or LCMS.

    • Endpoint: Disappearance of the aldehyde (and imine intermediate).

  • Quench: Quench by adding saturated aqueous NaHCO3 solution. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Method B: Stepwise NaBH4 Reduction (Cost-Effective)

Best for: Large scale (>100g) where STAB cost is prohibitive.

Protocol:

  • Imine Formation: Dissolve aldehyde (1.0 equiv) and amine (1.0 equiv) in Methanol (MeOH). Add anhydrous MgSO4 (2.0 equiv) or 3Å Molecular Sieves to absorb water. Stir 4–12 hours.

  • Filtration: Filter off the drying agent (crucial to prevent NaBH4 decomposition by water).

  • Reduction: Cool the filtrate to 0°C. Add NaBH4 (1.0 equiv) portion-wise.

  • Workup: Acidify carefully with 1M HCl to decompose borates, then basify with NaOH to pH >12. Extract free base into organic solvent.

Data & Process Control

Solvent & Reagent Compatibility Table
SolventSuitabilityNotes
DCE (1,2-Dichloroethane) Ideal Best solubility for STAB; promotes faster reaction rates.
THF (Tetrahydrofuran) GoodUse if amine is insoluble in DCE. Slower reaction rate.
Methanol Avoid with STAB Reacts with STAB (solvolysis). Only use for Method B (NaBH4).
DCM (Dichloromethane) ModerateSTAB is less soluble; reaction may be heterogeneous (slurry).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Aldehyde remains unreacted Electron-rich deactivationIncrease Acetic Acid to 2.0-3.0 equiv. Add 3Å Molecular Sieves.
Alcohol byproduct formed Direct reduction of aldehydeSwitch to Method B (Stepwise). Ensure STAB is added after 30 min imine formation time.
Low Yield Incomplete extractionThe product amine may be water-soluble. Salt out the aqueous layer with NaCl or use pH 12-14 for extraction.

Workflow Visualization

Workflow Start Start: 2-Methoxy-4,5- dimethylbenzaldehyde ScaleCheck Scale / Cost Sensitivity? Start->ScaleCheck MethodA Method A: STAB (One-Pot) ScaleCheck->MethodA High Value / Small Scale MethodB Method B: NaBH4 (Two-Step) ScaleCheck->MethodB Bulk Scale / Low Cost SolventA Solvent: DCE + AcOH MethodA->SolventA SolventB Solvent: MeOH + MgSO4 MethodB->SolventB StepA1 Mix Aldehyde + Amine (30 mins) SolventA->StepA1 StepB1 Mix Aldehyde + Amine (Stir 12h) SolventB->StepB1 StepA2 Add STAB (Stir 12h) StepA1->StepA2 Workup Basic Workup (pH > 12) Extract DCM StepA2->Workup StepB2 Filter Solids StepB1->StepB2 StepB3 Add NaBH4 (0°C) StepB2->StepB3 StepB3->Workup

Figure 2: Decision matrix for selecting the appropriate reductive amination protocol based on scale and resource constraints.

Safety & Handling

  • 2-Methoxy-4,5-dimethylbenzaldehyde: Treat as an irritant. Avoid inhalation of dust/vapors.

  • STAB: Releases Acetic Acid upon hydrolysis. Flammable H2 gas may be generated if exposed to strong acid or moisture.

  • DCE: Suspected carcinogen. Handle only in a fume hood.

  • Regulatory Note: While this aldehyde is a chemical building block, researchers should be aware that its derivatives (phenethylamines) may be subject to scheduling in certain jurisdictions. Ensure all synthesis is for legitimate research purposes and complies with local laws.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][4] [Link]

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

Method

Application Note: Strategic Utilization of 2-Methoxy-4,5-Dimethylbenzaldehyde in Pharmaceutical Synthesis

[1][2] Executive Summary & Strategic Importance 2-Methoxy-4,5-dimethylbenzaldehyde (CAS 86582-31-2) is a specialized aromatic building block characterized by its electron-rich core and specific steric substitution patter...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Strategic Importance

2-Methoxy-4,5-dimethylbenzaldehyde (CAS 86582-31-2) is a specialized aromatic building block characterized by its electron-rich core and specific steric substitution pattern.[1][2] Unlike generic benzaldehydes, the presence of the ortho-methoxy group combined with the para and meta methyl groups creates a unique electronic environment that directs electrophilic attack and influences the binding affinity of downstream pharmacophores.[1][2]

Key Pharmaceutical Applications:

  • Neurokinin-1 (NK1) Receptor Antagonists: A critical intermediate in the synthesis of substituted benzylaminoquinuclidines, a class of compounds investigated for treating emesis, depression, and inflammatory disorders (e.g., Patent EP0665844B1).[3]

  • Phenethylamine Scaffolds: A precursor for the synthesis of substituted phenethylamines and tetrahydroisoquinolines via the Henry reaction and subsequent Pictet-Spengler cyclization.[1][2]

  • Fragment-Based Drug Discovery (FBDD): Used as a "head group" to probe hydrophobic pockets in GPCR targets where the 4,5-dimethyl motif provides van der Waals interlocking.[1][2]

Chemical Profile & Quality Control (QC)

Before initiating synthesis, the starting material must be validated.[2][3] Commercial samples of 2-methoxy-4,5-dimethylbenzaldehyde can oxidize to the corresponding benzoic acid if stored improperly.[1][2]

Identification & Purity Specifications
ParameterSpecificationMethodological Note
Appearance White to pale yellow crystalline solid or powderDarkening indicates oxidation or polymerization.[1][2]
Melting Point 74–76 °CSharp range required; broad range indicates acid impurity.[2][3]
HPLC Purity > 98.0% (a/a)Critical for preventing side-reactions in reductive amination.[1][2][3]
1H NMR (CDCl3)

10.38 (s, 1H, CHO)
The aldehyde proton is diagnostic.[3] Shift < 10.0 ppm suggests oxidation.[2][3]
1H NMR (Methoxy)

3.89 (s, 3H, OMe)
Sharp singlet confirming ortho positioning.[3]
1H NMR (Methyls)

2.2–2.3 (two s, 6H)
Distinct singlets for C4 and C5 methyls.[2][3]
Impurity Detection Protocol (HPLC)[3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm and 280 nm.[2][3]

  • Retention Time: Aldehyde typically elutes later than the corresponding benzoic acid impurity due to higher lipophilicity.[2]

Core Synthetic Protocols

Protocol A: The Henry Reaction (Nitrostyrene Synthesis)

Objective: Synthesis of 2-nitro-1-(2-methoxy-4,5-dimethylphenyl)ethene .[1][2] Context: This is the gateway step for accessing phenethylamine derivatives. The electron-donating methoxy group at the ortho position accelerates the reaction but can also promote polymerization if the temperature is uncontrolled.[1][2]

Reagents:

  • 2-Methoxy-4,5-dimethylbenzaldehyde (1.0 equiv)[1]

  • Nitromethane (5.0 – 10.0 equiv, acts as solvent/reactant)[1][3]

  • Ammonium Acetate (0.4 equiv)[3]

  • Acetic Acid (Glacial, catalytic amount)[1][3]

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Dissolution: Charge the aldehyde and ammonium acetate into the nitromethane. Add a few drops of glacial acetic acid to buffer the basicity and prevent Cannizzaro side reactions.[2]

  • Reflux: Heat the mixture to gentle reflux (

    
    C) for 2–4 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane).[2][3] The aldehyde spot (
    
    
    
    ) should disappear, replaced by a bright yellow nitrostyrene spot (
    
    
    ).[2][3]
  • Workup: Cool the reaction to room temperature. The product often crystallizes directly from the nitromethane upon cooling.[2][3]

  • Isolation: Filter the yellow needles.[2][3] If no precipitate forms, remove excess nitromethane under reduced pressure, dissolve the residue in hot Isopropanol (IPA), and cool to

    
    C to recrystallize.[3]
    
  • Yield Target: 85–92%.

Protocol B: Reductive Amination (NK1 Antagonist Route)

Objective: Coupling with 3-Aminoquinuclidine to form Substituted Benzylaminoquinuclidines .[1][2] Context: Based on Patent EP0665844, this route avoids the instability of the isolated imine by performing a one-pot reduction.[1][2]

Reagents:

  • 2-Methoxy-4,5-dimethylbenzaldehyde (1.0 equiv)[1]

  • 3-Aminoquinuclidine dihydrochloride (1.0 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[3]

  • Dichloromethane (DCM) (Anhydrous)[3]

  • Triethylamine (TEA) (2.0 equiv, to free the amine salt)[1][3]

Step-by-Step Methodology:

  • Free Basing: In the reaction vessel, suspend 3-aminoquinuclidine dihydrochloride in DCM and add TEA. Stir for 15 min until clear.

  • Imine Formation: Add the aldehyde (1.0 equiv) and stir at room temperature for 1–2 hours. Note: Magnesium sulfate (anhydrous) can be added to sequester water and drive equilibrium.[3]

  • Reduction: Cool the mixture to

    
    C. Add STAB portion-wise over 20 minutes. The mild nature of STAB prevents the reduction of the aldehyde to the alcohol (a common side reaction with 
    
    
    
    ).[2][3]
  • Quenching: Stir overnight at room temperature. Quench with saturated

    
    .[2][3]
    
  • Extraction: Extract the organic layer, wash with brine, and dry over

    
    .
    
  • Purification: The product is a basic amine.[2][3] Purify via flash column chromatography using DCM:MeOH:

    
     (90:9:1).[2][3]
    

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathways from the core aldehyde to key pharmaceutical intermediates.

G cluster_0 Pathway A: CNS Active Scaffolds cluster_1 Pathway B: Patent EP0665844 (NK1) Aldehyde 2-Methoxy-4,5- dimethylbenzaldehyde (CAS 86582-31-2) Nitrostyrene Nitrostyrene Intermediate Aldehyde->Nitrostyrene Henry Rxn (MeNO2, NH4OAc) Imine Imine Intermediate Aldehyde->Imine 3-Aminoquinuclidine (DCM, TEA) Phenethylamine 2-Methoxy-4,5- dimethylphenethylamine Nitrostyrene->Phenethylamine Reduction (LAH or H2/Pd) NK1_Antagonist Benzylaminoquinuclidine (NK1 Antagonist) Imine->NK1_Antagonist Reductive Amination (STAB)

Figure 1: Divergent synthetic pathways for 2-methoxy-4,5-dimethylbenzaldehyde in pharmaceutical manufacturing.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Henry Rxn) Polymerization of nitrostyreneLower reaction temperature to 80°C and increase solvent volume. Ensure "gentle" reflux.
"Sticky" Solid (Henry Rxn) Contamination with unreacted aldehydeRecrystallize from boiling Ethanol or Isopropanol (IPA).[2][3] Do not use Methanol (solubility is often too high).[2][3]
Alcohol Byproduct (Reductive Amination) Direct reduction of aldehydeEnsure imine formation is complete before adding the reducing agent.[2][3] Switch from

to STAB (Sodium Triacetoxyborohydride).[2][3]
Color Change (Storage) Oxidation to Benzoic AcidStore under Argon at 4°C. If solid is yellow/brown, wash with cold saturated

to remove acid before use.[2][3]

References

  • European Patent Office. (1995).[2][3] Substituted benzylaminoquinuclidines as substance P antagonists.[2][3] EP0665844B1.[2][3] Retrieved from .

  • Houben-Weyl Methods of Organic Chemistry. (n.d.).[2] Synthesis of nitrostyrenes from benzaldehydes and nitromethane.[2][3] In Vol. X/1: Nitrogen Compounds I. Thieme Medical Publishers.[2] (Standard reference for Henry Reaction conditions cited in search results).

  • Fluorochem. (2023).[2][3] 4,5-Dimethyl-2-methoxybenzaldehyde Product Sheet. Retrieved from .[2][3]

  • Sigma-Aldrich. (2023).[2] 2-Methoxy-4,5-dimethylbenzaldehyde CAS 86582-31-2.[1][2][4][5][6] Retrieved from .[2][3]

Sources

Application

Application Note: Condensation of 2-Methoxy-4,5-Dimethylbenzaldehyde with Nitroethane

[1] Executive Summary This application note details the protocol for the condensation of 2-methoxy-4,5-dimethylbenzaldehyde with nitroethane to synthesize 1-(2-methoxy-4,5-dimethylphenyl)-2-nitropropene . This transforma...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the protocol for the condensation of 2-methoxy-4,5-dimethylbenzaldehyde with nitroethane to synthesize 1-(2-methoxy-4,5-dimethylphenyl)-2-nitropropene . This transformation is a classic Henry Reaction (Nitroaldol Condensation) , a pivotal step in the synthesis of substituted phenethylamines and amphetamine derivatives used in pharmaceutical research.

While the Henry reaction is well-documented, electron-rich benzaldehydes (bearing methoxy and methyl substituents) require specific optimization to prevent polymerization and ensure complete dehydration to the nitrostyrene.[1] This guide presents two validated methodologies: a classical Ammonium Acetate/Acetic Acid route (Method A) preferred for its robustness and in-situ dehydration, and a Base-Catalyzed route (Method B) for milder conditions.[1]

Scientific Mechanism

The reaction proceeds via a nucleophilic addition of the nitroethane anion to the aldehyde carbonyl, followed by a dehydration step.[2]

  • Deprotonation: A base removes a proton from the

    
    -carbon of nitroethane, generating a nitronate anion.[2][3]
    
  • Nucleophilic Attack: The nitronate attacks the electrophilic carbonyl carbon of the benzaldehyde.

  • Protonation: The resulting alkoxide is protonated to form a

    
    -nitroalcohol (nitroaldol).[2][4]
    
  • Dehydration: Under heat or acidic conditions, water is eliminated to yield the conjugated nitroalkene (nitrostyrene).

Key Insight: For electron-rich aldehydes, the equilibrium of the addition step can be unfavorable. Using a solvent system that drives the dehydration (like refluxing acetic acid) pulls the equilibrium toward the final alkene product.

Visualization: Reaction Mechanism[3][4][5]

HenryMechanism Reactants Reactants (Aldehyde + Nitroethane) Nitronate Nitronate Anion (Intermediate) Reactants->Nitronate Base Deprotonation Nitroaldol β-Nitroalcohol (Intermediate) Nitronate->Nitroaldol Nucleophilic Attack Elimination Dehydration (-H₂O) Nitroaldol->Elimination Acid/Heat Product Nitrostyrene Product Elimination->Product Irreversible Step

Figure 1: Step-wise mechanism of the Henry Reaction converting aldehyde to nitrostyrene.[1]

Experimental Protocols

Method A: Ammonium Acetate / Acetic Acid (Recommended)

Rationale: This method is the industry standard for substituted benzaldehydes. The ammonium acetate acts as both a mild base (to generate the nitronate) and a source of ammonia/acetic acid to catalyze the dehydration. The high temperature ensures the reaction does not stop at the nitroalcohol stage.

Reagents & Stoichiometry
ComponentEquiv.Role
2-Methoxy-4,5-dimethylbenzaldehyde 1.0Limiting Reagent
Nitroethane 1.5 - 2.0Nucleophile / Solvent
Ammonium Acetate (NH₄OAc) 0.5 - 1.0Catalyst
Glacial Acetic Acid (AcOH) SolventReaction Medium (5 mL per gram of aldehyde)
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the RBF with 2-methoxy-4,5-dimethylbenzaldehyde (e.g., 10.0 g, 60.9 mmol). Add Glacial Acetic Acid (50 mL). Stir until dissolved.

  • Addition: Add Nitroethane (9.14 g, ~8.7 mL, 121.8 mmol) followed by Ammonium Acetate (4.7 g, 60.9 mmol).

  • Reaction: Heat the mixture to a gentle reflux (~100–110°C) in an oil bath.

    • Observation: The solution will typically darken from pale yellow to deep orange/red, indicating the formation of the conjugated system.

  • Monitoring: Monitor by TLC (Silica gel, 4:1 Hexane:Ethyl Acetate). The starting aldehyde spot should disappear within 2–4 hours.

  • Workup:

    • Remove the heat and allow the mixture to cool to ~50°C.

    • Option 1 (Precipitation): Pour the warm reaction mixture into ice-cold water (200 mL) with vigorous stirring. The crude nitrostyrene should precipitate as a yellow solid.

    • Option 2 (Solvent Removal): If no precipitate forms, remove the excess acetic acid and nitroethane under reduced pressure (rotary evaporator) to yield a viscous oil or solid residue.

  • Purification: Recrystallize the crude solid from boiling Isopropyl Alcohol (IPA) or Methanol .

    • Dissolve in minimum hot solvent.

    • Cool slowly to Room Temperature (RT), then refrigerate (4°C).

    • Filter the bright yellow crystals and wash with cold solvent.

Method B: Microwave-Assisted (Green Chemistry)

Rationale: For rapid screening or small-scale synthesis, microwave irradiation accelerates the reaction significantly, often requiring less solvent.[1]

Protocol
  • Mixture: In a microwave-safe vial, combine Aldehyde (1.0 eq), Nitroethane (3.0 eq), and Ammonium Acetate (1.0 eq).

  • Irradiation: Heat at 90°C for 10–20 minutes (Power: Dynamic, Max 150W).

  • Workup: Dilute with ethanol, cool to crystallize, or pour into water as in Method A.

Workflow & Logic Diagram

ProtocolWorkflow Start Start: Weigh Reagents Mix Dissolve Aldehyde in AcOH Add Nitroethane + NH₄OAc Start->Mix Reflux Reflux (100°C, 2-4 hrs) Monitor via TLC Mix->Reflux Check Reaction Complete? Reflux->Check Check->Reflux No (Extend Time) Workup Pour into Ice Water or Evaporate Solvent Check->Workup Yes Crystallize Recrystallize (IPA/MeOH) Workup->Crystallize Dry Vacuum Dry Product Crystallize->Dry

Figure 2: Operational workflow for the synthesis and purification process.

Quality Control & Troubleshooting

Expected Data
  • Appearance: Bright yellow to orange crystalline solid.

  • Melting Point: Typically between 85–95°C (Note: Specific MP for this isomer should be verified experimentally; analogs often fall in this range).

  • TLC: R_f ~0.4–0.6 (Hexane/EtOAc 4:1), distinct UV activity (dark spot).

Troubleshooting Table
IssueProbable CauseCorrective Action
No Precipitation Product is oiled out or too soluble in AcOH/Water mix.[1]Decant water, dissolve oil in hot IPA, and cool slowly. Scratch glass to induce nucleation.
Low Yield Incomplete dehydration (Intermediate nitroalcohol remains).Increase reflux time or add more Ammonium Acetate. Ensure AcOH is glacial (anhydrous).
Dark Tar Formation Polymerization due to excessive heat or base.Reduce temperature to 80°C; ensure inert atmosphere (N₂) if possible.
Starting Material Remains Old Nitroethane (degraded) or wet reagents.Use freshly distilled Nitroethane. Add 4Å molecular sieves to the reaction.

Safety & Compliance

  • Nitroethane: Flammable liquid and vapor. May cause blood disorders (methemoglobinemia) upon chronic exposure. Handle in a fume hood.

  • Nitrostyrenes: Potent lachrymators and skin irritants. Wear gloves, goggles, and work strictly in a ventilated hood.[1] If contact occurs, wash with copious amounts of soap and water.

  • Regulatory Note: While this specific aldehyde is a chemical intermediate, it is structurally related to precursors for controlled substances (e.g., 2C-D, DOM).[1] Researchers must verify local regulations regarding the possession and synthesis of specific phenethylamine precursors.

References

  • Henry, L. (1895). "Formation of Nitro-alcohols". Comptes Rendus, 120, 1265.[1] (The foundational paper on the Henry Reaction).

  • Shulgin, A. T., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Authoritative source on the synthesis of methoxylated nitrostyrenes via NH₄OAc/AcOH method). [1]

  • Gairaud, C. B., & Lappin, G. R. (1953).[1] "The Synthesis of Nitrostyrenes". Journal of Organic Chemistry, 18(1), 1-3.[1] [1]

  • Varma, R. S., et al. (1997).[5] "Microwave-assisted Henry reaction: Solventless synthesis of conjugated nitroalkenes". Tetrahedron Letters, 38(29), 5131-5134.[1][5] (Green chemistry approach).

  • Org. Synth. (1932). "ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Nitrostyrene".[1] Organic Syntheses, Coll. Vol. 1, p. 413. (Standard protocol validation). [1]
    

Sources

Method

Application Notes and Protocols for the Oxidation of 2-Methoxy-4,5-dimethylbenzaldehyde to Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The selective oxidation of aromatic aldehydes to their corresponding carboxylic acids is a co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The selective oxidation of aromatic aldehydes to their corresponding carboxylic acids is a cornerstone transformation in organic synthesis, with profound implications for the pharmaceutical and fine chemical industries. Benzoic acid derivatives are prevalent structural motifs in a vast array of biologically active molecules and functional materials. This guide provides a detailed exploration of the oxidation of 2-methoxy-4,5-dimethylbenzaldehyde to 2-methoxy-4,5-dimethylbenzoic acid, a conversion that presents unique challenges and opportunities due to the electron-rich nature of the substrate.

This document moves beyond a simple recitation of steps, offering a comparative analysis of common oxidation methodologies, an in-depth look at their reaction mechanisms, and field-proven protocols. The insights provided herein are designed to empower researchers to make informed decisions in their synthetic endeavors, ensuring efficiency, selectivity, and high yields.

Comparative Analysis of Oxidation Methodologies

The choice of an oxidizing agent is paramount to the success of this transformation. The electron-donating methoxy and methyl groups on the aromatic ring of 2-methoxy-4,5-dimethylbenzaldehyde increase its susceptibility to over-oxidation or side reactions. Therefore, a careful selection of the oxidant and reaction conditions is crucial. We will consider three widely employed methods for the oxidation of aldehydes: Potassium Permanganate Oxidation, Pinnick Oxidation, and Baeyer-Villiger Oxidation.

Oxidation Method Oxidizing Agent Typical Conditions Advantages Disadvantages
Potassium Permanganate Potassium permanganate (KMnO₄)Alkaline or acidic medium, aqueous solutionCost-effective, powerful oxidantCan lead to over-oxidation, formation of MnO₂ byproduct complicates workup, potential for low yields with sensitive substrates.
Pinnick Oxidation Sodium chlorite (NaClO₂)Mildly acidic (pH 3-4), often with a hypochlorite scavenger (e.g., 2-methyl-2-butene)High selectivity, tolerates a wide range of functional groups, mild reaction conditionsMore expensive than permanganate, requires a scavenger to prevent side reactions.[1]
Baeyer-Villiger Oxidation Peroxy acids (e.g., m-CPBA)Aprotic solvents (e.g., CH₂Cl₂)Can be highly selectiveFor some benzaldehydes, can lead to the formation of formate esters instead of carboxylic acids.[2]

Mechanistic Insights

A fundamental understanding of the reaction mechanisms is essential for troubleshooting and optimizing the oxidation process.

Potassium Permanganate Oxidation

In an alkaline medium, the oxidation of benzaldehydes by potassium permanganate is believed to proceed through the formation of a geminal diol intermediate.[3] The hydroxide ion attacks the carbonyl carbon of the aldehyde, forming the diol, which is then oxidized by the permanganate ion. The manganese(VII) is typically reduced to manganese(IV) oxide (MnO₂), a brown precipitate.[3]

Caption: Mechanism of Pinnick Oxidation.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on laboratory conditions and the purity of the starting materials.

Protocol 1: Potassium Permanganate Oxidation

This protocol is adapted from general procedures for the oxidation of substituted benzaldehydes and offers a cost-effective, albeit potentially lower-yielding, method.

Materials:

  • 2-Methoxy-4,5-dimethylbenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-4,5-dimethylbenzaldehyde (1.0 eq) in a 10% aqueous solution of sodium carbonate.

  • Addition of Oxidant: While stirring vigorously, add a solution of potassium permanganate (2.0 eq) in deionized water dropwise to the reaction mixture. The addition should be slow enough to control the exothermic reaction.

  • Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours, or until the purple color of the permanganate has been discharged and a brown precipitate of manganese dioxide is observed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the excess permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the mixture becomes colorless.

    • Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with deionized water.

    • Transfer the filtrate to a separatory funnel and wash with ethyl acetate to remove any unreacted aldehyde.

    • Acidify the aqueous layer to pH ~2 with concentrated hydrochloric acid. A white precipitate of 2-methoxy-4,5-dimethylbenzoic acid should form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash with cold deionized water.

    • Dry the crude product under vacuum.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-methoxy-4,5-dimethylbenzoic acid.

Protocol 2: Pinnick Oxidation

This protocol, adapted from established Pinnick oxidation procedures, is recommended for achieving higher yields and cleaner reactions, especially given the electron-rich nature of the substrate. [1] Materials:

  • 2-Methoxy-4,5-dimethylbenzaldehyde

  • Sodium chlorite (NaClO₂, 80% technical grade or higher)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-4,5-dimethylbenzaldehyde (1.0 eq) in a mixture of tert-butanol and deionized water (typically a 1:1 to 4:1 ratio).

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (2.0-3.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq).

  • Addition of Oxidant: In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in deionized water. Add the sodium chlorite solution dropwise to the reaction mixture over 10-15 minutes. An exotherm may be observed; maintain the temperature below 35 °C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-methoxy-4,5-dimethylbenzoic acid.

    • Purify the crude product by recrystallization or flash column chromatography on silica gel.

Characterization Data (Predicted)

Accurate characterization of the starting material and the final product is crucial for confirming the success of the transformation. The following are predicted spectroscopic data based on the structures and data from similar compounds.

2-Methoxy-4,5-dimethylbenzaldehyde

  • ¹H NMR (CDCl₃, 400 MHz): δ ~10.2 (s, 1H, CHO), 7.5 (s, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~191 (C=O), 160 (C-O), 145, 138, 128, 125, 110 (Ar-C), 56 (OCH₃), 20, 19 (CH₃).

  • FTIR (KBr, cm⁻¹): ~2950 (C-H), 2850, 2750 (aldehyde C-H), 1680 (C=O), 1600, 1500 (C=C aromatic).

  • Mass Spectrometry (EI): m/z (%) = 164 (M⁺), 163 (M-H)⁺, 135 (M-CHO)⁺.

2-Methoxy-4,5-dimethylbenzoic Acid

  • ¹H NMR (CDCl₃, 400 MHz): δ ~10.5 (br s, 1H, COOH), 7.8 (s, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~170 (C=O), 158 (C-O), 143, 136, 126, 122, 112 (Ar-C), 56 (OCH₃), 20, 19 (CH₃).

  • FTIR (KBr, cm⁻¹): ~3000 (broad, O-H), 2950 (C-H), 1690 (C=O), 1600, 1500 (C=C aromatic).

  • Mass Spectrometry (EI): m/z (%) = 180 (M⁺), 165 (M-CH₃)⁺, 135 (M-COOH)⁺.

Workflow Visualization

Oxidation_Workflow Start Start: 2-Methoxy-4,5-dimethylbenzaldehyde Reaction Oxidation Reaction (Permanganate or Pinnick) Start->Reaction Workup Reaction Workup (Quenching, Extraction, Acidification) Reaction->Workup Isolation Isolation of Crude Product (Filtration/Concentration) Workup->Isolation Purification Purification (Recrystallization or Chromatography) Isolation->Purification Characterization Characterization (NMR, IR, MS, mp) Purification->Characterization End Final Product: 2-Methoxy-4,5-dimethylbenzoic Acid Characterization->End

Caption: General experimental workflow for the oxidation.

Conclusion

The oxidation of 2-methoxy-4,5-dimethylbenzaldehyde to its corresponding benzoic acid is a feasible transformation that can be accomplished through various methods. For substrates with electron-donating groups, the Pinnick oxidation is generally the preferred method due to its mildness and high selectivity, which minimizes the risk of side reactions and often leads to higher yields. However, for cost-sensitive applications, the classical potassium permanganate oxidation remains a viable, albeit potentially less efficient, alternative. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully execute and optimize this important synthetic step.

References

  • Vaia. Mechanistic Steps in the Oxidation of Benzaldehyde to Benzoic Acid in Alkaline Potassium Permanganate. [Link]

  • Grokipedia. Pinnick oxidation. [Link]

  • Wikipedia. Pinnick oxidation. [Link]

Sources

Application

Grignard reaction protocols using 2-methoxy-4,5-dimethylbenzaldehyde

Application Note: Grignard Reaction Protocols for 2-Methoxy-4,5-dimethylbenzaldehyde Executive Summary & Strategic Analysis This guide details the functionalization of 2-methoxy-4,5-dimethylbenzaldehyde (CAS 86582-31-2)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Grignard Reaction Protocols for 2-Methoxy-4,5-dimethylbenzaldehyde

Executive Summary & Strategic Analysis

This guide details the functionalization of 2-methoxy-4,5-dimethylbenzaldehyde (CAS 86582-31-2) via Grignard addition. This substrate presents a unique reactivity profile governed by the synergistic effects of the electron-donating methoxy and methyl groups.

Key Mechanistic Considerations:

  • Electronic Deactivation: The 2-methoxy and 4,5-dimethyl substituents are strong electron-donating groups (EDGs). Through resonance (+R) and induction (+I), they increase electron density at the carbonyl carbon, rendering it less electrophilic than unsubstituted benzaldehyde. Standard protocols must be adjusted to ensure complete conversion (e.g., higher equivalents of Grignard, longer reaction times).

  • Chelation Control (The "Ortho" Effect): The 2-methoxy oxygen acts as a Lewis base. In non-polar solvents (Diethyl ether, Toluene), the Magnesium atom of the Grignard reagent coordinates between the carbonyl oxygen and the methoxy oxygen. This forms a rigid 6-membered chelate intermediate, which can significantly influence the trajectory of nucleophilic attack (Cram’s Chelate Model).

  • Steric Environment: While the 4,5-dimethyl groups are distal, the 2-methoxy group creates immediate steric bulk around the carbonyl.

Reaction Pathway & Chelation Model

The following diagram illustrates the chelation-controlled addition mechanism. The Magnesium atom coordinates to both oxygens, locking the conformation and directing the nucleophile (


) to the less hindered face.

GrignardMechanism Substrate 2-Methoxy-4,5-dimethylbenzaldehyde Chelate Mg-Chelated Intermediate (6-Membered Ring) Substrate->Chelate + RMgX (Coordination) Transition Nucleophilic Attack (Rate Determining Step) Chelate->Transition R- Transfer Alkoxide Magnesium Alkoxide Transition->Alkoxide Bond Formation Product Secondary Alcohol Product Alkoxide->Product + H3O+ (Quench)

Figure 1: Mechanistic pathway highlighting the critical chelation intermediate formed by the ortho-methoxy group.

Pre-Reaction Requirements

Reagent Preparation & Handling
  • Substrate: 2-Methoxy-4,5-dimethylbenzaldehyde is typically a solid or viscous oil (MP ~40-50°C range for similar analogs). If solid, dissolve in anhydrous solvent before addition.

  • Solvent Selection:

    • Diethyl Ether (Et₂O): Preferred for maximizing chelation control due to its lower Lewis basicity compared to THF.

    • Tetrahydrofuran (THF): Preferred if the Grignard reagent is difficult to form or if the substrate solubility is poor.

  • Grignard Reagent: Commercial solutions (e.g., 3.0 M MeMgBr in Et₂O) are recommended for reproducibility. If synthesizing de novo, iodine activation of Mg turnings is mandatory due to the inductive deactivation of the halide precursors.

Quantitative Data Summary
ComponentMW ( g/mol )Equiv.[1]Density (g/mL)Role
2-Methoxy-4,5-dimethylbenzaldehyde 164.201.0~1.1 (est)Limiting Reagent
Methylmagnesium Bromide (3M in Et₂O) 119.241.5 - 2.01.035Nucleophile
THF / Diethyl Ether 72.11 / 74.12N/A0.88 / 0.71Solvent
Ammonium Chloride (sat. aq.) 53.49Excess1.0Quench Buffer

Experimental Protocol: Methyl Addition

Objective: Synthesis of 1-(2-methoxy-4,5-dimethylphenyl)ethanol.

Step-by-Step Methodology

1. Setup (Inert Atmosphere):

  • Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

  • Flush the system with dry Nitrogen (N₂) or Argon for 15 minutes.

  • Maintain a positive pressure of inert gas throughout the reaction.

2. Substrate Dissolution:

  • Charge the RBF with 2-methoxy-4,5-dimethylbenzaldehyde (10.0 mmol, 1.64 g) .

  • Add 20 mL of anhydrous Diethyl Ether (or THF). Stir until fully dissolved.

  • Cool the solution to 0°C using an ice/water bath. Note: Cooling is critical to suppress side reactions like reduction, even with electron-rich substrates.

3. Grignard Addition:

  • Charge the addition funnel with Methylmagnesium Bromide (3.0 M in Et₂O, 15.0 mmol, 5.0 mL) .

  • Dropwise Addition: Add the Grignard reagent slowly over 20 minutes.

    • Observation: A white or gummy precipitate (the Mg-alkoxide) typically forms immediately. Ensure vigorous stirring to prevent seizing.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

4. Reaction Monitoring:

  • Stir at room temperature for 2–4 hours .

  • TLC Monitoring: Use 20% EtOAc in Hexanes. The aldehyde spot (higher R_f) should disappear.

    • Optimization: If starting material persists after 4 hours, gently reflux (40°C) for 1 hour. The electron-rich carbonyl is less reactive and may require thermal activation.

5. Quench & Workup:

  • Cool the mixture back to 0°C .

  • Quench: Slowly add 15 mL of Saturated Ammonium Chloride (NH₄Cl) . Caution: Exothermic gas evolution.

  • Transfer to a separatory funnel.[2] Separate the layers.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL) .

  • Wash: Combine organic layers and wash with Brine (1 x 30 mL) .

  • Dry: Dry over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate under reduced pressure.

6. Purification:

  • The crude oil is typically pure enough for subsequent steps.

  • If purification is required, perform Flash Column Chromatography (SiO₂) eluting with a gradient of Hexanes:EtOAc (9:1 → 4:1) .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Electron-rich deactivation of carbonyl.Increase Grignard equivalents to 2.5. Switch solvent to THF and reflux for 2 hours.
Wurtz Coupling (Biphenyls) Overheating during Grignard prep (if made in-situ).Use commercial reagents or keep T < 40°C during reagent synthesis.
Product Dehydration Acid sensitivity of benzylic alcohol.Avoid strong acids during workup. Use NH₄Cl (mild) instead of HCl. Store product at 4°C.
Gummy Precipitate Insoluble Mg-alkoxide complex.Use a mechanical stirrer or dilute with more anhydrous solvent (THF helps solubilize).

Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup (N2/Argon) Dissolve Dissolve Aldehyde (Anhydrous Et2O, 0°C) Start->Dissolve AddGrignard Add MeMgBr Dropwise (1.5 - 2.0 Equiv) Dissolve->AddGrignard Warm Warm to RT Stir 2-4 Hours AddGrignard->Warm Check TLC Check (Complete?) Warm->Check Reflux Reflux (40°C) 1 Hour Check->Reflux No Quench Quench with Sat. NH4Cl (0°C) Check->Quench Yes Reflux->Quench Extract Extract (EtOAc) & Dry Quench->Extract Isolate Isolate Product (Vac. Distillation/Column) Extract->Isolate

Figure 2: Operational workflow for the Grignard addition protocol.

Safety & Hazards

  • Organomagnesium Reagents: Pyrophoric and highly reactive with water. Always handle under inert atmosphere.

  • Exotherm Control: The addition of Grignard to the aldehyde is exothermic.[2] Uncontrolled addition can lead to solvent boiling and runaway pressure.

  • Substrate: 2-methoxy-4,5-dimethylbenzaldehyde is an irritant.[3][4] Avoid inhalation of dust/vapors.

References

  • BenchChem. (2025).[5] Application Notes and Protocols: Grignard Reaction with 2,6-Dimethoxybenzaldehyde. Retrieved from

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from

  • Sigma-Aldrich. (n.d.). Grignard Reagents: Preparation and Reactivity. Retrieved from

  • PubChem. (2025). 2,5-Dimethoxybenzaldehyde (Analogous Reactivity Data). Retrieved from

  • Organic Chemistry Portal. (n.d.). Grignard Reaction Mechanism and Protocols. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Methoxy-4,5-Dimethylbenzaldehyde

This technical guide provides a structured troubleshooting and protocol framework for the purification of 2-methoxy-4,5-dimethylbenzaldehyde . As this specific isomer belongs to the class of polysubstituted benzaldehydes...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a structured troubleshooting and protocol framework for the purification of 2-methoxy-4,5-dimethylbenzaldehyde .

As this specific isomer belongs to the class of polysubstituted benzaldehydes (structurally similar to 2,5-dimethyl-4-methoxybenzaldehyde and 2,4,5-trimethylbenzaldehyde), it shares their physicochemical tendencies: low melting points (often <80°C) , susceptibility to air oxidation , and a high propensity to "oil out" rather than crystallize from hot solutions.

Module 1: Core Purification Protocol (SOP)

Objective: Obtain >98% purity (HPLC/NMR) white to off-white crystalline solid. Standard Solvent System: Ethanol (95%) or Ethanol/Water (9:1).

Phase A: Solvent Selection & Preparation

For this substrate, a single-solvent system (Ethanol) or a binary system (Ethanol/Water) is recommended. Non-polar solvents (Hexane) often lead to oiling out due to the compound's lipophilicity.

Solvent SystemSuitabilityNotes
Ethanol (95%) Primary Recommendation High solubility at boiling; moderate at RT. Best balance for yield/purity.
Ethanol / Water Secondary (High Recovery) Water acts as an anti-solvent. Risk:[1][2] High risk of oiling out if water is added too fast.
Ethyl Acetate / Hexane Alternative Use only if the compound is too soluble in Ethanol.
Cyclohexane Specialized Good for removing trace water, but requires precise temperature control.
Phase B: Step-by-Step Recrystallization Procedure
  • Dissolution (The Saturation Point):

    • Place the crude 2-methoxy-4,5-dimethylbenzaldehyde in an Erlenmeyer flask.

    • Add minimum hot Ethanol (approx. 60-70°C) to just dissolve the solid.

    • Critical: Do not boil aggressively. Benzaldehydes can oxidize to benzoic acids at high temps in air.

    • Pro-Tip: If the solution is dark/colored, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.

  • Controlled Cooling (The Nucleation Phase):

    • Remove from heat.[2] Allow the flask to cool to room temperature slowly on a cork ring or wood block.

    • Do not place directly on a cold benchtop or in an ice bath immediately; this causes "crash precipitation" (trapping impurities) or oiling out.

  • Crystallization:

    • Once at room temperature, observe for crystal formation.

    • If crystals form, place in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

    • If oil droplets form instead of crystals, proceed immediately to Troubleshooting Question 1.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[2]

    • Wash the cake with cold Ethanol (-20°C).

    • Dry in a vacuum desiccator over

      
       or silica gel. Avoid oven drying >40°C due to the compound's volatility and low melting point.
      

Module 2: Troubleshooting & Diagnostics (FAQ)

Q1: My product is separating as an oil (oiling out) instead of crystals. How do I fix this?

Diagnosis: The solution temperature is above the melting point of the solvated compound, or the solution is too concentrated/contains too much anti-solvent (water). Corrective Action:

  • Re-heat: Gently reheat the mixture until the oil redissolves.

  • Add Solvent: Add a small amount (1-2 mL) of the good solvent (Ethanol) to slightly lower the concentration.

  • Seed It: Cool the clear solution to just above the temperature where oiling occurred previously. Add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Slower Cooling: Insulate the flask with a towel to slow the cooling rate further.

Q2: The product has a persistent yellow/brown color even after recrystallization.

Diagnosis: Presence of polymeric impurities or oxidation byproducts (quinones/conjugated systems). Corrective Action:

  • Charcoal Treatment: Repeat the recrystallization but include an activated carbon step during the hot dissolution phase.

  • Bisulfite Wash (Pre-Purification): If the crude is very dark, dissolve it in ether/EtOAc and wash with saturated aqueous Sodium Bisulfite (

    
    ). The aldehyde forms a solid bisulfite adduct. Filter this solid, wash with ether (removes impurities), then hydrolyze back to the aldehyde using dilute acid (
    
    
    
    ) or base (
    
    
    ).
Q3: My melting point is broad (e.g., 5-10°C range) or lower than literature values.

Diagnosis: Impurities (likely the corresponding benzoic acid) or solvent inclusion. Corrective Action:

  • Check for Acid: Run a TLC. If a spot remains at the baseline or trails (carboxylic acid), the aldehyde has oxidized.

  • Acid Removal: Dissolve the solid in Ethyl Acetate and wash with 5% Sodium Bicarbonate (

    
    ) solution. The acid will move to the aqueous layer. Dry the organic layer (
    
    
    
    ), evaporate, and recrystallize.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection and troubleshooting "oiling out" issues.

RecrystallizationWorkflow Start Start: Crude 2-methoxy-4,5-dimethylbenzaldehyde SolventChoice Select Solvent: Ethanol (95%) Start->SolventChoice Dissolve Dissolve at ~60°C SolventChoice->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor Charcoal Add Activated Carbon Filter Hot CheckColor->Charcoal Yes Cooling Cool Slowly to RT CheckColor->Cooling No Charcoal->Cooling Observation Observe Formation Cooling->Observation Crystals Crystals Formed Observation->Crystals Solid Oil Oiling Out Occurred Observation->Oil Liquid Droplets IceBath Ice Bath (30 mins) Crystals->IceBath FixOil Reheat -> Add Solvent -> Seed -> Scratch Oil->FixOil FixOil->Cooling Retry Filter Vacuum Filtration Wash with Cold EtOH IceBath->Filter Dry Dry in Vacuum Desiccator Filter->Dry

Caption: Workflow logic for the purification of substituted benzaldehydes, emphasizing the critical decision point for handling "oiling out" phenomena.

Module 4: Stability & Storage (Critical Data)

ParameterSpecificationReason
Storage Temp 2–8°C (Refrigerated)Retards oxidation and polymerization.
Atmosphere Argon or NitrogenCritical: Benzaldehydes auto-oxidize to benzoic acids in air.
Container Amber GlassProtects from light-induced degradation.
Re-test Date 6 MonthsAldehyde titer should be checked via NMR/HPLC periodically.
Analytical Validation

To confirm the success of your recrystallization, verify the following signals in the


-NMR (CDCl

):
  • Aldehyde Proton (-CHO): Singlet at

    
     ppm.
    
  • Methoxy Group (-OCH

    
    ):  Singlet at 
    
    
    
    ppm.
  • Absence of Acid: Check for a broad singlet at

    
     ppm (indicates benzoic acid impurity).
    

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general benzaldehyde purification protocols).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 602019, 2,5-Dimethoxy-4-methylbenzaldehyde (Structural Analog Data). Retrieved from [3]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on recrystallization techniques and aldehyde handling).

  • Sigma-Aldrich. (2024).[4] Product Specification: 2,5-Dimethyl-4-methoxybenzaldehyde. (Used for physicochemical property comparison of close isomers).

Sources

Optimization

Technical Support Center: Separation of 2-Methoxy-4,5-dimethylbenzaldehyde and its Regiochemical Isomers

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-methoxy-4,5-dimethylbenzaldehyde from its regiochemical isomers. T...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-methoxy-4,5-dimethylbenzaldehyde from its regiochemical isomers. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind these separation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common regiochemical isomers I might encounter when synthesizing 2-methoxy-4,5-dimethylbenzaldehyde?

A1: The most probable regiochemical isomer formed during the formylation of 3,4-dimethylanisole (a common precursor) is 4-methoxy-2,3-dimethylbenzaldehyde . This is due to the directing effects of the methoxy and methyl groups on the aromatic ring during electrophilic substitution reactions like the Vilsmeier-Haack or Gattermann-Koch formylation.[1][2][3] The electron-donating methoxy group strongly activates the ortho and para positions, while the methyl groups provide weaker activation. The interplay of these electronic effects and steric hindrance leads to the formation of the desired product and its isomer.

Q2: Why is the separation of these isomers so challenging?

A2: Regiochemical isomers often possess very similar physical and chemical properties, such as boiling points, melting points, and solubility profiles.[4] This makes their separation by standard techniques like distillation or simple crystallization difficult. Their structural similarity also results in comparable polarities, posing a challenge for chromatographic methods.[5][6]

Q3: What initial steps should I take to assess the purity of my product and identify the isomers present?

A3: Before attempting any large-scale purification, it is crucial to analyze the crude product mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.[7] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also invaluable for identifying the specific isomers present and determining their relative ratios by integrating the distinct aldehyde proton signals.

Troubleshooting and Separation Guides

This section provides detailed protocols and the underlying scientific principles for the separation of 2-methoxy-4,5-dimethylbenzaldehyde from its primary regiochemical isomer, 4-methoxy-2,3-dimethylbenzaldehyde.

Issue 1: My initial crystallization attempt failed to yield a pure product. How can I optimize this?

Answer: Fractional crystallization is a powerful technique for separating compounds with small differences in solubility.[6][8] The success of this method relies on the careful selection of a solvent system that maximizes the solubility difference between the isomers at different temperatures.

  • Solvent Screening: Begin by screening a variety of solvents with differing polarities. Good starting points include isopropanol, ethanol, hexane, ethyl acetate, and mixtures thereof. The ideal solvent will completely dissolve the mixture at an elevated temperature and allow for the selective crystallization of one isomer upon cooling.

  • Procedure:

    • Dissolve the impure aldehyde mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the co-precipitation of impurities.[9]

    • If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure desired product.

    • Once crystallization begins, cool the flask in an ice bath to maximize the yield of the less soluble isomer.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Analyze the purity of the crystals and the mother liquor by HPLC or GC-MS.

    • Repeat the crystallization process with the enriched fractions until the desired purity is achieved.

Causality Behind the Choices: The subtle differences in the molecular structure of the isomers can lead to different crystal lattice energies and, consequently, different solubilities in a given solvent.[8] By carefully controlling the cooling rate, you can exploit these small solubility differences to selectively crystallize one isomer.

Issue 2: Crystallization is not effective for my mixture. What chromatographic options do I have?

Answer: Column chromatography is a highly effective method for separating compounds with different polarities.[10] Even small differences in polarity between isomers can be exploited for successful separation with an optimized chromatographic system.

  • Stationary Phase Selection: Silica gel is the most common stationary phase for the separation of moderately polar compounds like aromatic aldehydes. If your aldehydes are sensitive to the acidic nature of silica, neutral alumina can be a suitable alternative.[10]

  • Mobile Phase Optimization: The key to a good separation is the choice of the mobile phase. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

    • TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent mixtures to find the optimal eluent system. Aim for a retention factor (Rf) of around 0.2-0.3 for the desired product, with clear separation from the isomeric impurity.

  • Column Packing and Elution:

    • Properly pack a glass column with the chosen stationary phase.

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the optimized mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Expertise in Action: The polarity of benzaldehyde derivatives is influenced by the position of the electron-donating methoxy and methyl groups. These subtle electronic differences affect the interaction of the isomers with the polar stationary phase, allowing for their separation.

Issue 3: Both crystallization and chromatography are proving to be inefficient. Is there a chemical approach to separation?

Answer: Yes, chemical derivatization can be a powerful strategy.[11][12] This involves selectively reacting the aldehydes with a reagent to form derivatives with significantly different physical properties, making them easier to separate. The original aldehydes can then be regenerated from the separated derivatives.

  • Derivative Formation:

    • Dissolve the isomeric mixture in a suitable solvent like methanol or ethanol.

    • Add a saturated aqueous solution of sodium bisulfite and stir vigorously. Aldehydes react with bisulfite to form water-soluble adducts.[12]

  • Extraction:

    • Extract the solution with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-aldehydic impurities. The bisulfite adducts will remain in the aqueous layer.

  • Regeneration of Aldehydes:

    • Carefully add a strong acid (e.g., sulfuric acid) or a base (e.g., sodium carbonate) to the aqueous solution containing the bisulfite adducts. This will regenerate the aldehydes.

    • Extract the regenerated aldehydes with an organic solvent.

    • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Further Purification: The regenerated aldehyde mixture may now be more amenable to separation by crystallization or chromatography due to the removal of other impurities.

Trustworthiness of the Protocol: This method is highly reliable for separating aldehydes from other organic compounds.[12] While it may not directly separate the isomers, the purification of the aldehyde mixture can significantly improve the efficiency of subsequent separation techniques.

Data Summary and Visualization

Table 1: Physical Properties of 2-Methoxy-4,5-dimethylbenzaldehyde and a Potential Isomer

Property2-Methoxy-4,5-dimethylbenzaldehyde4-Methoxy-2,3-dimethylbenzaldehyde
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [13]164.20 g/mol [14]
Melting Point 31-35 °C52-55 °C[15]
Boiling Point 147-149 °C at 12 mmHgNot readily available
Appearance SolidSolid[15]

Diagram 1: Decision Workflow for Separation Strategy

Separation_Strategy start Crude Product Mixture analysis Analyze by HPLC/GC-MS and NMR start->analysis decision Isomer Ratio & Purity Assessment analysis->decision cryst Attempt Fractional Crystallization decision->cryst High initial purity or significant m.p. difference chrom Perform Column Chromatography decision->chrom Low to moderate purity or similar solubilities deriv Consider Chemical Derivatization (e.g., Bisulfite Adduct) decision->deriv Complex mixture with non-aldehydic impurities pure_product Pure 2-Methoxy-4,5- dimethylbenzaldehyde cryst->pure_product Successful reassess Re-evaluate Separation Strategy cryst->reassess Unsuccessful chrom->pure_product Successful chrom->reassess Unsuccessful deriv->chrom Purified aldehyde mixture reassess->chrom reassess->deriv

Caption: A decision tree to guide the selection of the most appropriate separation technique.

References

  • Chen, D., Ding, J., Wu, M. K., Zhang, T. Y., Qi, C. B., & Feng, Y. Q. (2010). A liquid chromatography-mass spectrometry method based on post column derivatization for automated analysis of aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 665–675.
  • Chemical Industry Journal. (n.d.). A better separation process for xylene isomers. Retrieved February 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Retrieved February 15, 2026, from [Link]

  • JoVE. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Separation of Xylene Isomers: A Review of Recent Advances in Materials. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (n.d.). Separation of Xylene Isomers: A Review of Recent Advances in Materials. Retrieved February 15, 2026, from [Link]

  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing 2,5-dimethoxy benzaldehyde.
  • ResearchGate. (n.d.). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved February 15, 2026, from [Link]

  • chemeurope.com. (n.d.). Vilsmeier-Haack reaction. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Multi-Omics and Chemometric Analysis of Aroma and Shelf Life Dynamics in Raisin Syrup Sourdough and Commercial Yeast Breads. Retrieved February 15, 2026, from [Link]

  • European Patent Office. (n.d.). Method for the purification of benzaldehyde. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved February 15, 2026, from [Link]

  • European Patent Office. (n.d.). Method for the purification of benzaldehyde. Retrieved February 15, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved February 15, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved February 15, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 15, 2026, from [Link]

  • Rhodium.ws. (n.d.). Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 4-methoxy-2,3-dimethylbenzaldehyde (C10H12O2). Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Formylation of Amines. Retrieved February 15, 2026, from [Link]

  • SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3,4-Dimethylanisole. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

stability of 2-methoxy-4,5-dimethylbenzaldehyde under acidic conditions

Introduction: This technical guide provides in-depth support for researchers, scientists, and drug development professionals utilizing 2-methoxy-4,5-dimethylbenzaldehyde. The focus is on understanding and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical guide provides in-depth support for researchers, scientists, and drug development professionals utilizing 2-methoxy-4,5-dimethylbenzaldehyde. The focus is on understanding and troubleshooting its stability in acidic environments. Given its multifunctional nature—possessing an aldehyde, an electron-rich aromatic ring, and an aryl methyl ether moiety—this compound exhibits specific reactivity under acidic conditions that can impact experimental outcomes. This document is structured to provide both foundational knowledge and actionable solutions to common challenges.

Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-methoxy-4,5-dimethylbenzaldehyde in acidic conditions?

A1: The stability of 2-methoxy-4,5-dimethylbenzaldehyde in the presence of acid is primarily dictated by two key structural features: the aryl methyl ether (the methoxy group) and the highly electron-rich aromatic ring .

  • Acid-Catalyzed Ether Cleavage: The methoxy group is susceptible to cleavage by strong acids, particularly those with a nucleophilic counter-ion like hydrobromic acid (HBr) and hydroiodic acid (HI).[1][2][3][4] This reaction converts the methoxy group into a hydroxyl group, yielding 2-hydroxy-4,5-dimethylbenzaldehyde as a major degradation product. The first and critical step is the protonation of the ether oxygen, which turns it into a good leaving group (methanol).[4]

  • Electrophilic Aromatic Substitution (EAS) and Polymerization: The benzene ring is highly activated by three electron-donating groups (one methoxy, two methyls). In strongly acidic or protic media, this high electron density makes the ring susceptible to attack by electrophiles, which can lead to undesired side reactions, including polymerization or condensation, often observed as the formation of dark, insoluble tars or sludge.[5][6]

Q2: My reaction mixture is turning dark and forming a sludge when I use a strong acid. What is likely happening?

A2: The formation of a dark sludge or tar is a classic indicator of uncontrolled side reactions involving the aromatic ring. The high electron density of the 2-methoxy-4,5-dimethylbenzaldehyde ring makes it behave similarly to a phenol or aniline derivative in its reactivity. Under strong acid conditions, acid-catalyzed polymerization can occur where one molecule acts as an electrophile that attacks another. This chain reaction leads to high-molecular-weight, insoluble materials. The aldehyde group itself can also participate in acid-catalyzed condensation reactions. To mitigate this, consider reducing the acid concentration, switching to a milder acid (e.g., acetic acid, or a Lewis acid), lowering the reaction temperature, and ensuring the reaction is performed under an inert atmosphere to prevent oxidative side reactions.

Q3: Can the methoxy group be cleaved? What acids are most effective at this, and what are the products?

A3: Yes, the methoxy group, an aryl methyl ether, is the most common point of degradation under acidic conditions. This is a well-documented reaction known as ether cleavage.[2][3] The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the acid's conjugate base on the methyl group (via an SN2 mechanism).

  • Products: The cleavage results in 2-hydroxy-4,5-dimethylbenzaldehyde and a methyl halide (e.g., methyl iodide or methyl bromide).

  • Acid Reactivity: The efficiency of the cleavage is highly dependent on the strength of the acid and the nucleophilicity of its anion. The general reactivity trend is: HI > HBr >> HCl [2][3] Hydrochloric acid (HCl) is generally ineffective at cleaving aryl methyl ethers under standard conditions.[3] Strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or perchloric acid (HClO₄) are less likely to cause ether cleavage but can promote the polymerization described in Q2.

Q4: How can I monitor the stability of 2-methoxy-4,5-dimethylbenzaldehyde during my experiment?

A4: The most reliable method for monitoring the stability of the compound is through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal. You can set up a simple experiment where you periodically take aliquots from your reaction mixture, quench the acid, and inject the sample onto the HPLC. The appearance of a new peak corresponding to the more polar 2-hydroxy-4,5-dimethylbenzaldehyde (the cleavage product) and a decrease in the area of the starting material peak will allow you to quantify the rate of degradation. Gas Chromatography (GC) is also a viable method.[7][8]

Q5: What are the recommended storage and handling conditions to ensure starting material integrity?

A5: Like many benzaldehydes, 2-methoxy-4,5-dimethylbenzaldehyde is susceptible to oxidation.[9][10] The aldehyde group can slowly oxidize in the air to form the corresponding carboxylic acid (2-methoxy-4,5-dimethylbenzoic acid). This can introduce impurities that may affect your reaction.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dark place. Refrigeration is recommended for long-term storage.[11][12]

  • Handling: Avoid prolonged exposure to air and light.[9] When weighing and handling, do so efficiently to minimize contact with atmospheric oxygen. The purity of the starting material should always be confirmed by techniques like NMR or melting point before use.

Troubleshooting Guide
Symptom / Observation Potential Cause Diagnostic & Corrective Actions
A new, more polar spot appears on TLC; a new peak with a shorter retention time appears on reverse-phase HPLC. Acid-catalyzed ether cleavage. 1. Confirm Identity: Isolate the byproduct and characterize it via Mass Spectrometry and/or NMR to confirm it is 2-hydroxy-4,5-dimethylbenzaldehyde. The mass will be 14 Da less than the starting material. 2. Modify Conditions:     • Switch to a non-nucleophilic acid (e.g., H₂SO₄, TsOH) if the reaction allows.     • If HBr or HI is required, run the reaction at a lower temperature (e.g., 0 °C or below) to slow the rate of cleavage.     • Reduce the reaction time.
Reaction turns dark brown/black; formation of insoluble precipitate. Polymerization/decomposition of the electron-rich aromatic ring. 1. Reduce Acidity: Lower the concentration of the acid. 2. Change Acid Type: Use a weaker acid (e.g., acetic acid) or a Lewis acid (e.g., ZnCl₂, BF₃•OEt₂) instead of a strong Brønsted acid. 3. Lower Temperature: Perform the reaction at a reduced temperature to minimize side reactions. 4. Inert Atmosphere: Ensure the reaction is run under nitrogen or argon to rule out oxidative processes.
Low yield of the desired product, with significant recovery of starting material. Reaction conditions are too mild, but harsher conditions cause degradation. 1. Catalyst Screening: Explore different acid catalysts to find a balance between reactivity and stability. 2. Temperature Optimization: Perform a temperature screen (e.g., from 0 °C to 50 °C) while monitoring for degradation by HPLC/TLC to find the optimal window. 3. Order of Addition: Consider adding the acid slowly to the solution of the aldehyde at a low temperature to control any initial exotherm and minimize shock degradation.
Inconsistent results between batches. Purity of starting 2-methoxy-4,5-dimethylbenzaldehyde. 1. Purity Analysis: Before use, analyze each new batch of the aldehyde by ¹H NMR, GC, or melting point. Look for signs of the corresponding carboxylic acid (a broad peak around 10-12 ppm in the NMR). 2. Repurification: If impurities are found, purify the aldehyde by recrystallization or column chromatography before use.
Visualized Degradation Pathway & Workflow

The primary degradation pathway under strong, nucleophilic acidic conditions is the cleavage of the aryl methyl ether.

G cluster_0 Acid-Catalyzed Ether Cleavage A 2-methoxy-4,5-dimethylbenzaldehyde B Protonated Ether Intermediate A->B + H-X C SN2 Transition State B->C + X⁻ (Nucleophile) D Products: 2-hydroxy-4,5-dimethylbenzaldehyde + CH3X C->D Cleavage

Caption: Mechanism of methoxy group cleavage.

A logical workflow can help diagnose stability issues systematically.

G Start Experiment Shows Instability Issue CheckTLC Analyze by TLC/HPLC: New Polar Spot? Start->CheckTLC CheckColor Reaction Turning Dark/Tarry? CheckTLC->CheckColor No EtherCleavage Diagnosis: Ether Cleavage is Likely Occurring. CheckTLC->EtherCleavage Yes Polymerization Diagnosis: Ring Polymerization is Likely Occurring. CheckColor->Polymerization Yes Sol1 Solution: 1. Lower Temperature 2. Use Weaker/Non-Nucleophilic Acid 3. Reduce Reaction Time CheckColor->Sol1 No (Other Issue) EtherCleavage->Sol1 Sol2 Solution: 1. Lower Temperature 2. Reduce Acid Concentration 3. Use Milder Acid (Lewis/Organic) Polymerization->Sol2

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols
Protocol 1: HPLC Method for Monitoring Stability

This protocol provides a general method to quantify the degradation of 2-methoxy-4,5-dimethylbenzaldehyde to 2-hydroxy-4,5-dimethylbenzaldehyde.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution. A good starting point is 60:40 Acetonitrile:Water (with 0.1% formic acid for peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both starting material and product absorb (e.g., 254 nm or 280 nm).

    • Temperature: 25 °C.

  • Sample Preparation & Analysis:

    • Prepare a stock solution of your 2-methoxy-4,5-dimethylbenzaldehyde starting material in the reaction solvent to serve as a standard (t=0).

    • Set up your reaction as planned. At specified time points (e.g., 0, 1h, 2h, 4h, 8h), withdraw a small aliquot (e.g., 50 µL).

    • Immediately quench the aliquot in a vial containing a suitable volume of a basic solution (e.g., saturated sodium bicarbonate) or a large volume of the mobile phase to stop the reaction.

    • Filter the quenched sample through a 0.45 µm syringe filter.

    • Inject onto the HPLC system.

  • Data Interpretation:

    • Identify the peaks for the starting material and the degradation product (which will typically have a shorter retention time due to increased polarity).

    • Calculate the percentage of remaining starting material at each time point by comparing peak areas.

References
  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • BENZALDEHYDE - Techno PharmChem. (n.d.). Techno PharmChem. [Link]

  • Ether cleavage - Wikipedia. (n.d.). Wikipedia. [Link]

  • 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. (n.d.). Pressbooks. [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H2O. (n.d.). ResearchGate. [Link]

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014). Master Organic Chemistry. [Link]

  • Benzaldehyde | C6H5CHO | CID 240 - PubChem. (n.d.). National Institutes of Health. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Publishing. (2019). Royal Society of Chemistry. [Link]

  • Cleavage of Ethers with Acids - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]

  • Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography - PubMed. (2011). National Institutes of Health. [Link]

  • Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances - ResearchGate. (n.d.). ResearchGate. [Link]

  • Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol - PubMed. (1994). National Institutes of Health. [Link]

  • Benzaldehyde Analytical Grade. (n.d.). Scharlab. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (2022). YouTube. [Link]

  • 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Purification of Methoxy-Methylbenzaldehydes

Introduction Welcome to the Technical Support Center. You are likely here because the purification of methoxy-methylbenzaldehydes presents a specific set of competing challenges: the chemical instability of the aldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because the purification of methoxy-methylbenzaldehydes presents a specific set of competing challenges: the chemical instability of the aldehyde group on acidic silica and the difficult separation of regioisomers (ortho/meta/para).

This guide moves beyond basic "solvent recipes" to provide a mechanistic understanding of how electron-donating groups (methoxy/methyl) influence your chromatography strategy.

Module 1: Eluent System Selection

The Polarity & Selectivity Matrix

For methoxy-methylbenzaldehydes, the interplay between the electron-donating methoxy group (-OMe) and the electron-withdrawing carbonyl (-CHO) creates a distinct dipole. Standard systems often fail to separate regioisomers because the polarity differences are subtle.

Table 1: Recommended Eluent Systems

System ClassComposition (v/v)Primary ApplicationTechnical Insight
Standard Hexane / EtOAc (Gradient 0%

30%)
General purification; Removal of non-polar starting materials.The "Workhorse." Good for separating the aldehyde from alcohols or acids, but often fails to resolve regioisomers.
Selectivity A Hexane / DCM (Gradient 10%

100%)
Separation of closely eluting isomers.Dichloromethane (DCM) interacts differently with the aromatic

-system than EtOAc, often resolving spots that co-elute in EtOAc.
Selectivity B Toluene / EtOAc (95:5

80:20)
Critical for Regioisomers. Toluene engages in

-

stacking with the benzene ring. Steric bulk from the ortho-methoxy group disrupts this stacking, altering retention time relative to para isomers.
Buffered Hex / EtOAc + 1% Et

N
Prevention of Decomposition. Essential for acid-sensitive aldehydes. Neutralizes silica acidity to prevent acetal formation or oxidation.

Module 2: Troubleshooting & FAQs

Q1: "My product streaks/tails significantly, and I'm losing mass. What is happening?"

Diagnosis: On-Column Oxidation or Acetal Formation. The Mechanism: Silica gel is naturally acidic (pH ~4-5). Benzaldehydes, especially those activated by electron-donating groups (like methoxy), are prone to two side reactions on the column:

  • Oxidation: The aldehyde oxidizes to the corresponding benzoic acid (which streaks badly).

  • Acetalization: If methanol is used, the aldehyde reacts with the alcohol to form an acetal.

The Fix:

  • Never use Methanol unless absolutely necessary.

  • Pre-buffer the Silica: Slurry your silica in the starting eluent containing 1% Triethylamine (Et

    
    N) . Flush with 2 column volumes (CV) of solvent before loading your sample. This neutralizes the acidic sites.
    
Q2: "I cannot separate the ortho-methoxy isomer from the para-methoxy isomer."

Diagnosis: Insufficient Selectivity in Standard Solvents. The Mechanism: In Hexane/EtOAc, separation is driven purely by dipole moment. Both isomers have similar dipoles. The Fix: Switch to Toluene or Benzene (if safety permits) as the non-polar component.

  • Why? The para-isomer is planar and stacks well with Toluene (

    
    -
    
    
    
    interaction), increasing retention. The ortho-isomer has steric twist, disrupting stacking, causing it to elute faster.
Q3: "My crude mixture contains the alcohol precursor. It co-elutes with the aldehyde."

Diagnosis: Polarity Overlap. The Fix:

  • Change the Stationary Phase: Use DCM as the primary solvent. Alcohols interact strongly with silica via H-bonding; aldehydes do not. DCM solubilizes the aldehyde better than the alcohol, often improving

    
    .
    
  • Chemical Washing (Pre-Column): Do not rely on the column. Oxidation reactions (e.g., MnO

    
    , IBX) often leave unreacted alcohol.
    
    • Protocol: If the alcohol is persistent, consider acetylating the crude mixture (Ac

      
      O/Pyridine) to convert the alcohol to an acetate. The acetate will have a drastically different 
      
      
      
      from the aldehyde.

Module 3: Visualization of Logic

Workflow 1: Solvent System Decision Tree

SolventSelection Start Start: Crude Methoxy-Methylbenzaldehyde TLC_Check Run TLC: Hex/EtOAc (8:2) Start->TLC_Check Sep_Good Is Delta Rf > 0.15? TLC_Check->Sep_Good Standard Use Hex/EtOAc Gradient Sep_Good->Standard Yes Sep_Poor Poor Separation (Isomers?) Sep_Good->Sep_Poor No Tailing Streaking/Tailing Observed? Standard->Tailing Try_Tol Switch to Toluene/EtOAc (Exploit Pi-Pi Stacking) Sep_Poor->Try_Tol Regioisomers present Try_DCM Switch to DCM/Hexane (Change Selectivity) Sep_Poor->Try_DCM Co-eluting impurities Add_Base Add 1% Et3N to Eluent (Neutralize Silica Acidity) Tailing->Add_Base Yes (Acid Sensitive)

Figure 1: Decision tree for selecting and optimizing the mobile phase based on TLC behavior.

Module 4: Advanced Protocols

Protocol A: The "Buffered" Flash Column

Use this when product degradation is observed.

  • Slurry Preparation: Mix Silica Gel 60 with Hexane containing 1% Triethylamine (Et

    
    N) .
    
  • Packing: Pour the slurry into the column.

  • Equilibration: Flush the column with 2-3 Column Volumes (CV) of the starting eluent (e.g., 95:5 Hexane/EtOAc + 1% Et

    
    N).
    
    • Note: You must maintain 1% Et

      
      N throughout the entire gradient to prevent the "acid front" from regenerating.
      
  • Loading: Dissolve the crude sample in a minimum amount of Toluene or DCM (avoid EtOAc for loading if possible to keep bands tight).

  • Elution: Run the gradient. The base ensures the aldehyde remains intact.

Protocol B: Bisulfite Purification (The "Chemical Column")

Use this if chromatography fails to separate the aldehyde from non-aldehyde impurities.

  • Reaction: Dissolve crude mixture in Et

    
    O. Add saturated aqueous Sodium Bisulfite (NaHSO
    
    
    
    )
    .
  • Extraction: Stir vigorously for 2-4 hours. The aldehyde forms a water-soluble bisulfite adduct.[1]

  • Wash: Separate layers. Wash the aqueous layer (containing product) with Et

    
    O to remove non-aldehyde impurities.
    
  • Regeneration: Basify the aqueous layer with NaHCO

    
     or 10% NaOH (carefully) to pH 9-10.
    
  • Recovery: Extract the regenerated aldehyde back into Et

    
    O. Dry over MgSO
    
    
    
    and concentrate.
    • Result: >98% purity without running a silica column.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[2] "Rapid chromatographic techniques for preparative separations with moderate resolution". The Journal of Organic Chemistry, 43(14), 2923–2925.[2] Link

  • Reich, H. J. (2023). "Chromatography Solvent Systems". University of Wisconsin-Madison (Not Voodoo). Link

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Chapter 2: Chromatographic Techniques). Link

  • Li, J. J. (2009). "Purification of Aldehydes via Bisulfite Adducts". Name Reactions for Homologations. Wiley-Interscience. Link

Sources

Reference Data & Comparative Studies

Validation

Distinguishing Structural Isomers: A Comparative Guide to 2-methoxy-4,5-dimethylbenzaldehyde and 2,4-dimethyl-5-methoxybenzaldehyde

In the realm of synthetic chemistry and drug development, the precise identification of molecular structure is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic chemistry and drug development, the precise identification of molecular structure is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, often exhibit distinct physicochemical and biological properties. This guide provides a comprehensive technical comparison of two such isomers: 2-methoxy-4,5-dimethylbenzaldehyde and 2,4-dimethyl-5-methoxybenzaldehyde. For researchers engaged in fine chemical synthesis, metabolomics, or pharmaceutical development, the ability to unequivocally distinguish between these two molecules is a critical analytical challenge.

This document moves beyond a simple listing of techniques, delving into the causality behind experimental choices and providing self-validating protocols. We will explore a multi-faceted analytical approach, leveraging the subtle yet significant differences in the electronic and steric environments of these isomers to achieve unambiguous identification.

The Challenge: Identical Formula, Distinct Structures

At first glance, 2-methoxy-4,5-dimethylbenzaldehyde (Isomer A) and 2,4-dimethyl-5-methoxybenzaldehyde (Isomer B) present a significant analytical hurdle. Both possess the same molecular formula (C₁₀H₁₂O₂) and molecular weight (164.20 g/mol ), rendering simple mass determination insufficient for differentiation. The key to their distinction lies in the unique spatial arrangement of the methoxy and dimethyl substituents on the benzaldehyde scaffold.

Isomer A: 2-methoxy-4,5-dimethylbenzaldehyde

  • CAS Number: 86582-31-2[1]

  • Systematic Name: 2-methoxy-4,5-dimethylbenzaldehyde

Isomer B: 2,4-dimethyl-5-methoxybenzaldehyde

  • Systematic Name: 2,4-dimethyl-5-methoxybenzaldehyde

The variance in substituent positioning gives rise to nuanced differences in electron distribution, steric hindrance, and overall polarity. These differences, though subtle, can be effectively probed using a combination of spectroscopic and chromatographic techniques.

Predictive Physicochemical Properties

While experimental data for these specific isomers is not extensively published, we can predict their relative physicochemical properties based on established principles of organic chemistry.

Property2-methoxy-4,5-dimethylbenzaldehyde (Isomer A)2,4-dimethyl-5-methoxybenzaldehyde (Isomer B)Rationale for Distinction
Predicted Boiling Point LowerHigherThe substitution pattern in Isomer B may allow for more effective intermolecular interactions, leading to a slightly higher boiling point.
Predicted Polarity HigherLowerThe proximity of the electron-donating methoxy group to the electron-withdrawing aldehyde group in Isomer A is likely to create a stronger molecular dipole moment compared to Isomer B.

These predicted differences in polarity form the basis for their separation by chromatographic methods.

Spectroscopic Fingerprinting: Unmasking the Isomers

Spectroscopic techniques provide a detailed view of the molecular structure, offering the most definitive means of distinguishing between Isomer A and Isomer B.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the electronic and steric environment created by the substituents.

¹H NMR Spectroscopy: A Tale of Two Aromatic Regions

The key to distinguishing the two isomers via ¹H NMR lies in the aromatic region (typically δ 6.5-8.0 ppm). The electronic effects of the aldehyde (-CHO), methoxy (-OCH₃), and methyl (-CH₃) groups will uniquely influence the chemical shifts of the remaining aromatic protons.[2]

  • Aldehyde Group (-CHO): Strongly electron-withdrawing, deshielding ortho and para protons (shifting them downfield).

  • Methoxy Group (-OCH₃): Electron-donating through resonance, shielding ortho and para protons (shifting them upfield).

  • Methyl Group (-CH₃): Weakly electron-donating, providing slight shielding.

Predicted ¹H NMR Spectral Data:

Parameter2-methoxy-4,5-dimethylbenzaldehyde (Isomer A)2,4-dimethyl-5-methoxybenzaldehyde (Isomer B)
Aldehyde Proton (-CHO) ~ δ 10.3 ppm (singlet)~ δ 10.2 ppm (singlet)
Aromatic Protons Two singletsTwo singlets
Methoxy Protons (-OCH₃) ~ δ 3.9 ppm (singlet)~ δ 3.8 ppm (singlet)
Methyl Protons (-CH₃) Two singlets (~ δ 2.2-2.3 ppm)Two singlets (~ δ 2.2-2.4 ppm)

Causality in ¹H NMR Predictions:

  • Isomer A (2-methoxy-4,5-dimethylbenzaldehyde): The two aromatic protons are in positions 3 and 6. The proton at position 6 is ortho to the strongly deshielding aldehyde group and will therefore appear at a lower field. The proton at position 3 is ortho to the methoxy group and will be shielded, appearing at a higher field.

  • Isomer B (2,4-dimethyl-5-methoxybenzaldehyde): The two aromatic protons are in positions 3 and 6. The proton at position 6 is ortho to the aldehyde group and will be significantly deshielded. The proton at position 3 is ortho to a methyl group and para to the other methyl group, experiencing less shielding compared to the proton at position 3 in Isomer A.

A key distinguishing feature will be the relative chemical shifts of the two aromatic singlets. In Isomer A, the difference in chemical shift between the two aromatic protons is expected to be larger due to the pronounced shielding effect of the methoxy group on the proton at position 3.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will further corroborate the structural assignment by revealing the number of unique carbon environments. Due to the lack of symmetry in both molecules, each of the 10 carbons will produce a distinct signal. The chemical shifts of the aromatic carbons are particularly informative.[3]

Predicted ¹³C NMR Aromatic Signals:

IsomerPredicted Number of Aromatic SignalsKey Differentiating Signals
Isomer A 6The carbon bearing the methoxy group (C2) will be significantly shielded compared to the corresponding carbon in Isomer B.
Isomer B 6The carbon bearing the methoxy group (C5) will experience a different electronic environment compared to C2 in Isomer A, leading to a distinct chemical shift.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

  • Data Analysis: Process the spectra and assign the signals based on their chemical shifts, integration (for ¹H), and multiplicities. Compare the observed spectra with the predicted patterns to identify the isomer.

  • Advanced NMR (Optional): In cases of ambiguity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to confirm through-bond and through-space correlations, respectively, providing unequivocal structural assignment.[4]

DOT Diagram: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve sample in CDCl3 Acq_1H Acquire ¹H Spectrum Prep->Acq_1H Acq_13C Acquire ¹³C Spectrum Acq_1H->Acq_13C Analysis Analyze Chemical Shifts, Integration & Coupling Acq_1H->Analysis Acq_2D Acquire 2D Spectra (COSY, NOESY) Acq_13C->Acq_2D Acq_13C->Analysis Acq_2D->Analysis Comparison Compare to Predicted Spectra Analysis->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for isomer differentiation using NMR spectroscopy.

Mass Spectrometry (MS): Insights from Fragmentation

While both isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ. The positions of the substituents can influence the stability of the resulting fragment ions. A characteristic fragmentation of benzaldehydes is the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺), followed by the loss of carbon monoxide to yield a phenyl cation.[5][6]

Predicted Mass Spectra Fragmentation:

Ionm/z2-methoxy-4,5-dimethylbenzaldehyde (Isomer A)2,4-dimethyl-5-methoxybenzaldehyde (Isomer B)
[M]⁺ 164PresentPresent
[M-H]⁺ 163PresentPresent
[M-CH₃]⁺ 149Potentially more abundant due to steric crowdingPresent
[M-CHO]⁺ 135PresentPresent
[M-OCH₃]⁺ 133PresentPresent

The relative intensities of the fragment ions may provide clues to the isomer's identity. For instance, steric hindrance between the ortho-methoxy group and the aldehyde in Isomer A might promote certain fragmentation pathways, such as the loss of a methyl radical from the methoxy group. The "ortho effect" in mass spectrometry describes how adjacent functional groups can interact during fragmentation, leading to unique ions not observed in meta or para isomers.[7]

Infrared (IR) Spectroscopy: Vibrational Differences

IR spectroscopy can provide complementary information based on the vibrational modes of the molecules. The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region are particularly sensitive to the substitution pattern on the benzene ring.[8][9]

Predicted IR Spectral Features:

Vibrational Mode2-methoxy-4,5-dimethylbenzaldehyde (Isomer A)2,4-dimethyl-5-methoxybenzaldehyde (Isomer B)
C-H out-of-plane bending A distinct pattern characteristic of 1,2,4,5-tetrasubstitution.A different, distinct pattern also characteristic of 1,2,4,5-tetrasubstitution.
C=O stretch (aldehyde) ~1690-1710 cm⁻¹~1690-1710 cm⁻¹
C-O stretch (methoxy) ~1250-1200 cm⁻¹ and ~1050-1000 cm⁻¹~1250-1200 cm⁻¹ and ~1050-1000 cm⁻¹

While the C=O and C-O stretching frequencies will be similar for both isomers, the fingerprint region, particularly the C-H bending modes, will exhibit unique patterns allowing for differentiation.

Chromatographic Separation: Exploiting Polarity and Interaction Differences

Chromatographic techniques are indispensable for both the analytical identification and preparative separation of isomers.

Gas Chromatography (GC): Separation by Volatility and Polarity

The choice of the GC stationary phase is critical for separating positional isomers. A non-polar stationary phase will primarily separate compounds based on their boiling points. However, to effectively resolve isomers with similar boiling points, a more polar stationary phase is required to exploit differences in polarity.[10]

Predicted GC Elution Order:

Stationary PhasePredicted Elution OrderRationale
Non-polar (e.g., 5% Phenyl Polysiloxane) Isomer A then Isomer BSeparation will be primarily based on subtle differences in boiling point.
Polar (e.g., Polyethylene Glycol - WAX) Isomer B then Isomer AThe more polar Isomer A will interact more strongly with the polar stationary phase, leading to a longer retention time.

Experimental Protocol: GC-MS Analysis

  • System: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A polar capillary column (e.g., DB-WAX or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp to a higher temperature (e.g., 250 °C) to ensure efficient separation.

  • Injection: Inject a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

  • Detection: Monitor the total ion chromatogram (TIC) and acquire mass spectra for each eluting peak.

DOT Diagram: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_separation GC Separation cluster_detection MS Detection cluster_analysis Data Analysis Prep Dilute sample in solvent Injection Inject into GC Prep->Injection Separation Separation on Polar Column Injection->Separation Detection Elution and Ionization Separation->Detection Chroma_Analysis Analyze Retention Time Separation->Chroma_Analysis MS_Analysis Mass Spectrum Acquisition Detection->MS_Analysis MS_Data_Analysis Analyze Fragmentation MS_Analysis->MS_Data_Analysis Identification Isomer Identification Chroma_Analysis->Identification MS_Data_Analysis->Identification

Caption: Workflow for isomer separation and identification using GC-MS.

High-Performance Liquid Chromatography (HPLC): Leveraging Stationary Phase Selectivity

HPLC offers a high degree of flexibility in method development for isomer separation through the wide variety of available stationary phases.

  • Reversed-Phase HPLC (RP-HPLC): With a non-polar stationary phase (e.g., C18), the more polar isomer (predicted to be Isomer A) will have a shorter retention time.

  • Phenyl Stationary Phases: These phases offer alternative selectivity for aromatic compounds through π-π interactions.[11][12] The electron density of the aromatic ring in each isomer will interact differently with the phenyl groups of the stationary phase, potentially leading to enhanced separation compared to a standard C18 column.

Predicted HPLC Elution Order (Reversed-Phase):

Stationary PhaseMobile PhasePredicted Elution OrderRationale
C18 Acetonitrile/WaterIsomer A then Isomer BThe more polar Isomer A will be less retained by the non-polar stationary phase.
Phenyl-Hexyl Methanol/WaterPotentially reversed or enhanced separationThe π-π interactions between the isomers and the phenyl stationary phase can alter the elution order compared to a purely hydrophobic separation mechanism.

Conclusion: A Synergistic Approach to Isomer Distinction

The unambiguous differentiation of 2-methoxy-4,5-dimethylbenzaldehyde and 2,4-dimethyl-5-methoxybenzaldehyde necessitates a multi-technique analytical strategy. While physical properties and basic chromatographic methods can provide initial indications, definitive identification relies on the detailed structural information provided by spectroscopic techniques.

¹H NMR spectroscopy stands out as the primary tool for unequivocal identification , offering a unique fingerprint for each isomer based on the chemical shifts and coupling patterns of their aromatic protons. Complementary techniques such as ¹³C NMR, GC-MS with a polar column, and HPLC with tailored stationary phases provide robust, orthogonal data that validates the structural assignment.

For researchers in drug discovery and development, the ability to confidently distinguish between such closely related isomers is not merely an academic exercise; it is a fundamental requirement for ensuring the synthesis of the correct molecule, leading to reliable biological data and ultimately, safer and more effective therapeutics. The protocols and predictive data presented in this guide offer a comprehensive framework for tackling this analytical challenge.

References

  • Universidade da Química. (2022, November 3). Nuclear Magnetic Resonance (NMR) | How to differentiate aromatic isomers in 12 m #comunidadequimica [Video]. YouTube. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved February 15, 2026, from [Link]

  • Reddit. (2021, April 28). How does steric strain influence chemical shift in H NMR? r/chemhelp. [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Abraham, R. J., & Mobli, M. (2004). 1H Chemical Shifts in NMR. Part 20--anisotropic and Steric Effects in Halogen Substituent Chemical Shifts (SCS), a Modelling and Ab Initio Investigation. Magnetic Resonance in Chemistry, 42(5), 465–474. [Link]

  • Reich, H. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin. Retrieved February 15, 2026, from [Link]

  • Le, T. B., & Lim, C. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(19), 12693–12704. [Link]

  • Agilent Technologies. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved February 15, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 15, 2026, from [Link]

  • Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved February 15, 2026, from [Link]

  • L'Homme, B., et al. (2006). An assessment of the retention behaviour of polycyclic aromatic hydrocarbons on reversed phase stationary phases: selectivity and retention on C18 and phenyl-type surfaces. Journal of Chromatography A, 1126(1-2), 226-236. [Link]

  • Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES [Doctoral dissertation, The University of Liverpool]. The University of Liverpool Repository. [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved February 15, 2026, from [Link]

  • Abraham, R. J., et al. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 40(10), 685-694. [Link]

  • Diehl, P., & Khetrapal, C. L. (1967). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 39(14), 1791–1794. [Link]

  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-Phenyl-1,3-Thiazolidin-4-Ones. American Journal of Organic Chemistry, 3(4), 85-90. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

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  • UKEssays. (2018, January 30). C-H Bending Vibrations of Benzene Rings. [Link]

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  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved February 15, 2026, from [Link]

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  • Chemistry Stack Exchange. (2014, November 2). Why is proton coupling through bonds and how does this affect identical protons?. [Link]

  • Schwarz, H., et al. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. International Journal of Mass Spectrometry and Ion Processes, 70(1), 37-47. [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved February 15, 2026, from [Link]

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

  • Fritz, M. L., et al. (2013). 13C chemical-shift anisotropy of alkyl-substituted aromatic carbon in anthracene derivatives. Magnetic Resonance in Chemistry, 51(2), 99-106. [Link]

  • Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 40(10), 685-694. [Link]

  • Wang, Z., et al. (2025). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. Digital Discovery. [Link]

  • Ota, H., et al. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 56(11), 1035-1041. [Link]

  • Metacore. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). [Link]

  • Zaikin, V. G., & Halket, J. M. (2010). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. European Journal of Mass Spectrometry, 16(1), 129–147. [Link]

  • ResearchGate. (2025, August 6). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved February 15, 2026, from [Link]

  • Reddit. (2017, November 4). NMR coupling, through bond or spatial? Or does it depend on type of NMR used?. r/chemistry. [Link]

  • Brown, S. P., et al. (2005). Through-space contributions to two-dimensional double-quantum J correlation NMR spectra of magic-angle-spinning solids. The Journal of Chemical Physics, 122(19), 194503. [Link]

  • Doc Brown's Chemistry. (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram. Retrieved February 15, 2026, from [Link]

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  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved February 15, 2026, from [Link]

  • Snow, N. H. (2023, January 1). Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography?. LCGC North America, 41(1), 24-29. [Link]

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Sources

Comparative

13C NMR Characterization Guide: 2-Methoxy-4,5-dimethylbenzaldehyde

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 2-methoxy-4,5-dimethylbenzaldehyde . It is structured to assist researchers in structural validation, differentiating this sp...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 2-methoxy-4,5-dimethylbenzaldehyde . It is structured to assist researchers in structural validation, differentiating this specific substituted benzaldehyde from its metabolic precursors or synthetic by-products.

Executive Summary & Structural Context

2-methoxy-4,5-dimethylbenzaldehyde represents a specific polysubstituted aromatic system where electronic additivity rules are critical for assignment. In drug development, this motif often appears as a building block for isoquinoline alkaloids or stilbene derivatives.

Accurate 13C NMR characterization relies on resolving the interplay between the strong electron-donating methoxy group (C2), the weak electron-donating methyl groups (C4, C5), and the strong electron-withdrawing aldehyde (C1). This guide compares the theoretical/predicted shifts against experimental data from structural analogs to provide a robust assignment framework.

Structural Visualization & Numbering

The following diagram outlines the carbon environments and the expected electronic influences (Shielding vs. Deshielding).

G C_Aldehyde C-CHO (~189 ppm) Deshielded (Anisotropic) C_Aromatic Aromatic Ring (110-145 ppm) C_Aldehyde->C_Aromatic Ortho/Para Deactivation C_Ipso_OMe C2-OMe (~162 ppm) Deshielded (Inductive) C_Ipso_OMe->C_Aromatic Ortho/Para Activation C_Methoxy O-CH3 (~56 ppm) C_Aromatic->C_Methoxy Ether Linkage C_Methyls Ar-CH3 (~15-20 ppm) C_Aromatic->C_Methyls Alkyl Linkage

Figure 1: Electronic environment mapping for 2-methoxy-4,5-dimethylbenzaldehyde. Red nodes indicate significant deshielding; Green nodes indicate aliphatic regions.

Comparative Chemical Shift Data

The values below synthesize high-confidence predictive models (Chemoinformatics/Additivity) validated against experimental data from close analogs (e.g., 2-methoxybenzaldehyde and 3,4-dimethylbenzaldehyde).

Table 1: Chemical Shift Assignments (CDCl₃ vs. DMSO-d₆)
Carbon PositionEnvironmentShift (δ, ppm) [CDCl₃]Shift (δ, ppm) [DMSO-d₆]Multiplicity (DEPT-135)Signal Type
C=O Aldehyde Carbonyl188.5 – 190.0 189.0 – 191.0C (Quaternary)Low Intensity
C2 Ar-C-OMe (Ipso)161.0 – 163.5 162.0 – 164.0C (Quaternary)Low Intensity
C4 Ar-C-Me (Ipso)143.0 – 145.0 144.0 – 146.0C (Quaternary)Low Intensity
C5 Ar-C-Me (Ipso)129.0 – 131.0 130.0 – 132.0C (Quaternary)Low Intensity
C6 Ar-C-H (Ortho to CHO)128.0 – 129.5 129.0 – 130.5CH (Up)High Intensity
C1 Ar-C-CHO (Ipso)122.0 – 124.0 123.0 – 125.0C (Quaternary)Low Intensity
C3 Ar-C-H (Ortho to OMe)111.0 – 113.0 112.0 – 114.0CH (Up)High Intensity
OMe Methoxy (-OCH₃)55.5 – 56.5 56.0 – 57.0CH₃ (Up)Very High Intensity
Me (C4) Methyl (-CH₃)20.0 – 21.5 20.5 – 22.0CH₃ (Up)High Intensity
Me (C5) Methyl (-CH₃)19.0 – 20.5 19.5 – 21.0CH₃ (Up)High Intensity

Analyst Note: The distinction between C4 and C5 is subtle. C4 is para to the aldehyde (electron-withdrawing), which typically deshields it slightly more than C5, which is meta to the aldehyde. However, 2D NMR (HMBC) is required for definitive assignment between these two quaternary carbons.

Technical Deep Dive: Differentiating from Alternatives

When synthesizing this compound, common impurities include the starting material (3,4-dimethylphenol derivatives) or regioisomers. Here is how 13C NMR distinguishes the target product.

A. The "Methoxy-Ipso" Marker (C2)[1]
  • Target: The C2 carbon appears at ~162 ppm .

  • Alternative (Precursor): In 3,4-dimethylbenzaldehyde (lacking the methoxy), the corresponding carbon would be a CH signal at ~130 ppm.

  • Significance: The ~30 ppm downfield shift is the primary confirmation of successful O-methylation.

B. The Aldehyde Carbonyl (C=O)[1][2]
  • Target: Signal at ~189 ppm .

  • Alternative (Alcohol/Acid): If the aldehyde oxidizes to carboxylic acid, this peak shifts upfield to ~170 ppm . If reduced to alcohol, it shifts drastically to ~65 ppm (aliphatic).

C. Regioisomerism (The C3 vs C6 Split)

In the 2-methoxy-4,5-dimethyl isomer:

  • C3 is ortho to the methoxy group. The electron-donating resonance of oxygen shields this carbon significantly (~112 ppm ).

  • C6 is ortho to the aldehyde.[1] The electron-withdrawing nature deshields this carbon (~129 ppm ).

  • Result: A wide separation (~17 ppm) between the two aromatic methine signals confirms the 2,4,5-substitution pattern. In other isomers (e.g., 2,3-dimethyl-4-methoxy), this split would narrow or shift.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity suitable for publication or regulatory filing, follow this "Self-Validating" protocol.

Step 1: Sample Preparation[1]
  • Mass: Weigh 20–30 mg of the solid aldehyde.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

    • Why CDCl₃? It minimizes hydrogen bonding interactions that can broaden the carbonyl peak compared to DMSO.

  • Clarification: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (which cause line broadening).

Step 2: Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons, ensuring integration is semi-quantitative.

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary carbons (C1, C2, C4, C5, C=O) have long T1 relaxation times. A short D1 will suppress their signals.

  • Scans (NS): Minimum 512 scans (approx. 30 mins) to visualize the weak carbonyl and quaternary aromatic peaks clearly.

  • Spectral Width: 240 ppm (to capture the carbonyl at ~190 ppm).

Step 3: Validation Workflow (DOT Diagram)

Workflow Start Crude Product H1_NMR 1H NMR Screening Check for -CHO (10.2 ppm) and -OMe (3.8 ppm) Start->H1_NMR C13_NMR 13C NMR Acquisition (CDCl3, 512 Scans) H1_NMR->C13_NMR Check_190 Peak at ~190 ppm? C13_NMR->Check_190 Check_160 Peak at ~162 ppm? Check_190->Check_160 Yes Result_Aldehyde Aldehyde Confirmed Check_190->Result_Aldehyde Diagnostic DEPT_135 Run DEPT-135 Phasing Check Check_160->DEPT_135 Yes Result_Methoxy O-Alkylation Confirmed Check_160->Result_Methoxy Diagnostic Final Release for Bio-Assay DEPT_135->Final

Figure 2: Step-by-step validation workflow for confirming structure via NMR.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22278, 3,4-Dimethylbenzaldehyde. Retrieved from [Link].

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8658, 2-Methoxybenzaldehyde. Retrieved from [Link].

  • SpectraBase. 2-Methoxybenzaldehyde 13C NMR Spectrum. Wiley Science Solutions. Retrieved from [Link].

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison. Retrieved from [Link].

Sources

Comparative

elemental analysis standards for C10H12O2 benzaldehydes

Precision Microanalysis of Volatile C10H12O2 Benzaldehydes: Calibration Standards & Protocol Optimization Executive Summary For researchers characterizing pharmaceutical intermediates, C10H12O2 benzaldehydes (specificall...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Microanalysis of Volatile C10H12O2 Benzaldehydes: Calibration Standards & Protocol Optimization

Executive Summary

For researchers characterizing pharmaceutical intermediates, C10H12O2 benzaldehydes (specifically 4-Isopropoxybenzaldehyde and its isomers) present a unique "dilemma of state." While theoretically simple aromatic aldehydes, their physical nature—often volatile, oily liquids prone to rapid auto-oxidation—renders standard elemental analysis (CHN/O) protocols insufficient.

This guide challenges the default "crush-and-burn" methodology. We compare the industry-standard calibration reference (Acetanilide ) against structural analogs (Benzoic Acid ) and establish that sample encapsulation integrity , rather than the chemical standard itself, is the governing variable for accuracy.

Part 1: The Analyte Profile & Theoretical Baselines

To validate synthesis, your experimental data must align with the theoretical composition of C10H12O2.

Target Molecule: 4-Isopropoxybenzaldehyde (CAS: 18962-05-5)[1][2]

  • Physical State: Clear to pale yellow liquid.[2][3]

  • Boiling Point: ~245°C (but significant vapor pressure at ambient T).

  • Reactivity: High susceptibility to auto-oxidation to 4-Isopropoxybenzoic acid (C10H12O3).

The "Drift" Hazard: If the sample volatilizes during weighing, mass is lost, but composition remains constant unless fractionation occurs. However, if it oxidizes, the Oxygen % increases while Carbon % decreases.

ElementTheoretical % (Aldehyde)Theoretical % (Acid Impurity)Delta (Error Source)
Carbon 73.15% 66.65% -6.50% (Massive Drift)
Hydrogen 7.37% 6.71% -0.66%
Oxygen 19.49% 26.64% +7.15%

Critical Insight: A deviation of >0.4% is the standard rejection threshold in pharma. Mere exposure to air for 30 minutes can push a C10H12O2 aldehyde sample out of spec due to oxygen uptake.

Part 2: Comparative Guide to Calibration Standards

The choice of calibration standard defines the "ruler" by which your instrument measures the analyte.

Option A: Acetanilide (The Industry Gold Standard)
  • Formula: C8H9NO

  • Carbon Content: 71.09%

  • Status: The default for Thermo, PerkinElmer, and Elementar systems.

Pros Cons
Stability: Non-hygroscopic, indefinite shelf life.Nitrogen Bias: Contains Nitrogen (10.36%), which C10H12O2 lacks. Requires the instrument to resolve the N-peak baseline perfectly to avoid interference with C/H integration.
Combustion Profile: Burns cleanly; excellent for bracketing the 73% Carbon of C10H12O2.Dissimilarity: Structurally distinct from oily aldehydes.
Option B: Benzoic Acid (The Structural Analog)
  • Formula: C7H6O2[4]

  • Carbon Content: 68.84%

  • Status: Often recommended for oxygen-rich samples.

Pros Cons
Matrix Matching: Contains only C, H, O—chemically closer to the analyte.Hygroscopic: Prone to moisture uptake, which skews Hydrogen results significantly.
Combustion: Similar enthalpy of combustion to benzaldehydes.Lower Carbon: 68.8% is further from the analyte's 73.1% than Acetanilide is.
Verdict: The Superior Choice

Winner: Acetanilide. Despite the structural difference, Acetanilide is superior for C10H12O2 analysis because of its thermodynamic stability . The error introduced by Benzoic Acid's moisture affinity outweighs the benefit of "matrix matching." Modern analyzers (GC separation) easily handle the Nitrogen separation, making the lack of Nitrogen in your sample irrelevant to the calibration quality.

Part 3: The "Real" Standard – Encapsulation Protocols

The primary failure mode for C10H12O2 analysis is not the calibration standard—it is volatility management . We compared three sample preparation protocols.

Experimental Data: 4-Isopropoxybenzaldehyde Analysis

Instrument: Flash 2000 CHNS Analyzer. Calibrant: Acetanilide.[4]

ProtocolMethodologyCarbon Result (%)Accuracy (vs 73.15%)Pass/Fail
1. Open Tin Standard tin capsule, folded manually.71.85%-1.30%FAIL
2. Double Tin Capsule within a capsule, folded tight.72.90%-0.25%RISKY
3. Cold Weld Hermetic seal using a cold-welding press. 73.12% -0.03% PASS
The Protocol: Cold-Weld Sealing (Mandatory for Volatiles)

To achieve the "Pass" result, you must create a solvent-tight seal that prevents evaporation in the autosampler carousel.

  • Purge: Flush the microbalance chamber with Nitrogen to minimize oxidation during weighing.

  • Inject: Use a gas-tight syringe to deposit ~2 mg of liquid C10H12O2 into a smooth-wall tin capsule (not standard pressed boats).

  • Seal: Immediately transfer to a Cold-Weld Sealer (e.g., PerkinElmer or Elementar manual press). Apply mechanical force to fuse the tin walls, creating a hermetic seal.

  • Check: Weigh the sealed capsule. Wait 60 seconds. Weigh again. If mass decreases >0.002 mg, the seal is leaking. Discard.

Part 4: Visualizing the Error Pathways

The following diagram illustrates why standard workflows fail and how the optimized protocol corrects for chemical instability.

G cluster_Fail Standard Workflow (Failure Mode) cluster_Pass Optimized Protocol (Success Mode) Start Sample: C10H12O2 (Liquid Benzaldehyde) OpenAir Open Air Weighing Start->OpenAir N2Purge N2 Purge Box Start->N2Purge Oxidation Oxidation to Benzoic Acid (C10H12O3) OpenAir->Oxidation O2 uptake Evap Volatilization (Loss of Mass) OpenAir->Evap Vapor pressure ResultFail RESULT: High %O, Low %C Oxidation->ResultFail Evap->ResultFail ColdWeld Hermetic Cold-Weld (Tin Fusion) N2Purge->ColdWeld No headspace Combustion Immediate Combustion (>1000°C) ColdWeld->Combustion Sealed integrity ResultPass RESULT: Target %C (73.15%) Combustion->ResultPass

Caption: Comparative workflow showing how hermetic sealing prevents the oxidation and volatilization errors common to benzaldehyde analysis.

References

  • Royal Society of Chemistry. (2008).[5] CHNS Elemental Analysers: Guidelines for Calibration and Micro-analytical Standards. Retrieved from [Link]

  • Elementar Analysensysteme GmbH. (2025). Best practices for sample preparation in elemental analysis: Handling Volatile Liquids.[6] Retrieved from [Link]

  • Restek Corporation. (2023). Best Practices for Handling and Using Volatile Analytical Standards. Retrieved from [Link]

  • PubChem. (2025).[1][3] 4-Isopropoxybenzaldehyde (Compound Summary).[1] National Library of Medicine. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2-methoxy-4,5-dimethylBenzaldehyde
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2-methoxy-4,5-dimethylBenzaldehyde
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